20-Deacetyltaxuspine X
Description
Properties
Molecular Formula |
C39H48O13 |
|---|---|
Molecular Weight |
724.8 g/mol |
IUPAC Name |
[(1R,2S,3Z,5S,7S,8E,10R,13S)-2,7,9,10,13-pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H48O13/c1-21-31(47-23(3)41)18-30-34(49-25(5)43)17-29(20-40)33(52-35(46)16-15-28-13-11-10-12-14-28)19-32(48-24(4)42)22(2)37(50-26(6)44)38(51-27(7)45)36(21)39(30,8)9/h10-17,30-34,38,40H,18-20H2,1-9H3/b16-15+,29-17-,37-22+/t30-,31-,32-,33-,34-,38+/m0/s1 |
InChI Key |
FKDZVYSKSQDUKG-LAPIOUSSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Isolation and Characterization of 20-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of 20-Deacetyltaxuspine X, a naturally occurring taxane (B156437) diterpenoid. Taxuspine derivatives have garnered significant interest in medicinal chemistry due to their biological activities, including their potential as P-glycoprotein inhibitors, which could play a role in overcoming multidrug resistance in cancer. This document outlines a synthesized protocol based on established methods for the extraction and purification of taxoids from Taxus species and details the analytical techniques employed for structural elucidation. All quantitative and spectroscopic data are presented in standardized tables, and key experimental workflows are visualized using diagrams to facilitate comprehension and replication.
Introduction
Taxanes are a class of diterpenoid compounds originally isolated from plants of the Taxus genus. While paclitaxel (B517696) (Taxol®) is the most renowned member of this family for its anticancer properties, a vast array of other taxane analogues exist, each with unique structural features and biological activities. This compound is a specific taxuspine derivative that has been isolated from the branches of Taxus sumatrana[1]. Like other taxuspines, it is investigated for its potential to modulate the activity of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells. The isolation of these minor taxoids in sufficient purity and quantity for detailed biological evaluation and further drug development presents a significant challenge. This guide provides a detailed framework for the isolation and in-depth characterization of this compound.
Isolation Methodology
The isolation of this compound from its natural source is a multi-step process involving extraction, solvent partitioning, and several stages of chromatography. The general workflow is depicted below.
Diagram: Isolation Workflow for this compound
Caption: A generalized workflow for the isolation of this compound.
Experimental Protocol: Extraction and Partitioning
-
Plant Material Preparation: Air-dried branches of Taxus sumatrana are ground into a fine powder to increase the surface area for solvent extraction.
-
Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. This is typically done by maceration with periodic agitation for several days.
-
Concentration: The methanolic extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.
-
Solvent Partitioning: The crude methanolic extract is suspended in water and partitioned successively with dichloromethane. The organic layers are combined, as taxanes are generally more soluble in less polar organic solvents.
-
Final Concentration: The combined dichloromethane fractions are dried over anhydrous sodium sulfate (B86663) and evaporated to dryness to yield the crude dichloromethane extract.
Experimental Protocol: Chromatographic Purification
-
Silica Gel Column Chromatography: The crude dichloromethane extract is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of increasing polarity, typically using a solvent system such as n-hexane and ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.
-
Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified by preparative HPLC on a C18 reversed-phase column.[2][3] A typical mobile phase would be a gradient of acetonitrile (B52724) and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
Final Purification: The collected fraction is concentrated to yield the purified this compound. The purity is then assessed by analytical HPLC.
Characterization
The structural elucidation of the isolated compound is achieved through a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the representative spectroscopic data expected for a taxane diterpenoid like this compound.
| Technique | Instrumentation | Observed Data (Representative) |
| ¹H NMR | Bruker Avance 500 MHz | Complex spectrum with characteristic signals for methyl groups, acetyl groups, and olefinic protons typical of the taxane skeleton. |
| ¹³C NMR | Bruker Avance 125 MHz | Resonances corresponding to the carbon skeleton of a taxane, including signals for carbonyls, olefinic carbons, and oxygenated carbons. |
| Mass Spectrometry (ESI-HRMS) | Thermo Fisher Q Exactive | [M+Na]⁺ adduct observed, providing the exact mass and allowing for the determination of the molecular formula. |
| Infrared (IR) Spectroscopy | PerkinElmer Spectrum Two | Absorption bands indicating the presence of hydroxyl groups (~3400 cm⁻¹), carbonyl groups (esters, ketones; ~1730-1710 cm⁻¹), and C=C bonds (~1650 cm⁻¹). |
| UV-Vis Spectroscopy | Agilent Cary 60 | Absorption maxima consistent with the chromophores present in the molecule. |
Purity Assessment
| Method | Conditions | Result |
| Analytical HPLC | C18 column (4.6 x 250 mm, 5 µm); Mobile phase: Acetonitrile/Water gradient; UV detection at 227 nm. | Purity >95% |
Biological Activity and Signaling Pathway
Taxuspine derivatives have been noted for their ability to inhibit the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. P-gp is a key contributor to multidrug resistance in cancer by actively effluxing chemotherapeutic agents from tumor cells.
Diagram: Hypothetical Signaling Pathway of P-gp Inhibition
Caption: Inhibition of P-glycoprotein by this compound.
By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered anticancer drugs, potentially reversing multidrug resistance and enhancing the efficacy of chemotherapy.
Conclusion
This technical guide outlines a robust and systematic approach for the isolation and characterization of this compound from Taxus sumatrana. The detailed protocols and representative data provide a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. The potential of this and other taxuspine derivatives as MDR reversal agents warrants further investigation and development. The methodologies described herein can be adapted for the isolation of other minor taxoids, contributing to the exploration of the chemical diversity of the Taxus genus.
References
The Discovery of 20-Deacetyltaxuspine Analogs in Taxus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel taxane (B156437) diterpenoids from Taxus species, using analogues of the hypothetical "20-Deacetyltaxuspine X" as representative examples. The genus Taxus, commonly known as yew, is a well-established source of structurally complex and biologically active taxoids, including the prominent anticancer drug paclitaxel (B517696) (Taxol®). The continuous exploration of Taxus species reveals new taxane derivatives, some of which exhibit significant pharmacological potential, such as the ability to overcome multidrug resistance in cancer cells.
This document details the experimental protocols for the extraction and purification of these compounds, presents their spectral data for structural elucidation, and discusses their potential therapeutic applications, with a focus on the inhibition of P-glycoprotein.
Data Presentation: Spectroscopic and Physical Properties
The structural elucidation of novel taxoids relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As a representative example, this guide will utilize data for 2-deacetoxytaxinine J , a taxoid isolated from Taxus cuspidata and Taxus wallichiana, to illustrate the characterization process. This compound shares the core taxane skeleton and features relevant to the hypothetical "this compound".
Table 1: Physicochemical Properties of 2-Deacetoxytaxinine J
| Property | Value |
| Molecular Formula | C₃₇H₄₆O₁₀ |
| Molecular Weight | 666.8 g/mol |
| Appearance | Colorless gummy substance |
| Source | Taxus cuspidata, Taxus wallichiana |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for a Representative Taxoid (in CDCl₃)
The following table presents the ¹H and ¹³C NMR chemical shifts for a taxane diterpenoid isolated from Taxus chinensis var. mairei. This data is critical for the complete structural assignment of the molecule. The assignments are determined through a combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HMQC, HMBC).
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 78.8 (d) | 1.75 (1H, brd, J=9.7) |
| 2 | 37.1 (d) | 5.41 (1H, dd, J=1.9, 5.8) |
| 3 | 80.3 (d) | 3.46 (1H, d, J=5.8) |
| 4 | 145.1 (s) | - |
| 5 | 45.9 (d) | 4.88 (1H, d, J=9.7) |
| 6α | 35.1 (t) | 1.80 (1H, m) |
| 6β | 2.55 (1H, m) | |
| 7 | 21.6 (t) | 1.85 (2H, m) |
| 8 | 41.3 (s) | - |
| 9 | 75.2 (d) | 5.95 (1H, d, J=9.7) |
| 10 | 75.8 (d) | 6.35 (1H, d, J=9.7) |
| 11 | 134.2 (s) | - |
| 12 | 142.1 (s) | - |
| 13 | 70.1 (d) | 4.98 (1H, brs) |
| 14α | 35.8 (t) | 2.15 (1H, m) |
| 14β | 2.25 (1H, m) | |
| 15 | 46.5 (s) | - |
| 16 | 28.9 (q) | 0.85 (3H, s) |
| 17 | 32.1 (q) | 0.93 (3H, s) |
| 18 | 15.2 (q) | 1.66 (3H, s) |
| 19 | 10.8 (q) | 1.25 (3H, s) |
| 20 | 115.3 (t) | 4.84 (1H, brs), 5.21 (1H, brs) |
| OAc-2 | 170.5 (s), 21.1 (q) | 2.05 (3H, s) |
| OAc-9 | 170.1 (s), 21.3 (q) | 2.10 (3H, s) |
| OAc-10 | 169.8 (s), 21.0 (q) | 1.98 (3H, s) |
| OAc-13 | 170.3 (s), 21.2 (q) | 2.15 (3H, s) |
Data is representative and compiled from literature on novel taxane diterpenoids.
Experimental Protocols
The isolation and identification of a novel taxoid like a "20-Deacetyltaxuspine" analogue is a multi-step process requiring careful extraction and chromatographic separation, followed by rigorous spectroscopic analysis.
Extraction of Crude Taxoids
This protocol describes a general method for obtaining a crude taxoid extract from Taxus plant material.
-
Plant Material: Dried and powdered seeds, needles, or stems of a Taxus species (e.g., Taxus chinensis).
-
Procedure:
-
The powdered plant material (e.g., 10 kg) is extracted exhaustively with 70-95% ethanol (B145695) at room temperature (3 x 20 L, 72 hours each).
-
The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous residue.
-
The residue is suspended in water (e.g., 2 L) and partitioned sequentially with solvents of increasing polarity.
-
First, partition with n-hexane (3 x 2 L) to remove nonpolar constituents like lipids and chlorophyll.
-
Next, partition the aqueous layer with dichloromethane (B109758) or ethyl acetate (B1210297) (3 x 2 L) to extract the taxoid-containing fraction.
-
-
The dichloromethane/ethyl acetate fraction is dried over anhydrous sodium sulfate (B86663) and evaporated to dryness to yield the crude taxoid extract.
-
Chromatographic Isolation and Purification
The crude extract is a complex mixture that requires multiple chromatographic steps to isolate individual compounds.
-
Step A: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)
-
Stationary Phase: Silica gel (200-300 mesh).
-
Column Preparation: A glass column is packed with silica gel slurried in n-hexane.
-
Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
Elution: The column is eluted with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 9:1, 8:2, 1:1, 0:100 v/v), followed by ethyl acetate/methanol (B129727) gradients.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) and/or a vanillin-sulfuric acid staining reagent. Fractions with similar TLC profiles are combined.
-
-
Step B: Reversed-Phase Flash Chromatography (Intermediate Purification)
-
Stationary Phase: C18-bonded silica gel.
-
Elution: A promising fraction from the silica gel column is subjected to reversed-phase chromatography using a gradient of methanol and water or acetonitrile (B52724) and water.
-
Purification: This step further purifies the target compounds by separating them based on polarity. For instance, a gradient of 25% to 100% acetonitrile in water over 60 minutes can be effective.
-
-
Step C: High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
Column: A semi-preparative or analytical C18 HPLC column.
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water is typically used. The exact conditions are optimized based on the retention time of the target compound.
-
Detection: UV detection, typically at wavelengths of 227 nm or 254 nm.
-
Isolation: The peak corresponding to the pure compound is collected, and the solvent is evaporated to yield the isolated taxoid.
-
Structure Elucidation
The structure of the purified compound is determined using a suite of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The pure compound (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
1D NMR: ¹H NMR and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.
-
2D NMR: A series of 2D NMR experiments are conducted to establish the connectivity of the molecule:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps to determine the relative stereochemistry of the molecule.
-
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and mechanisms associated with the discovery and action of novel taxoids.
Caption: Workflow for the discovery of novel taxoids from Taxus species.
Caption: Proposed mechanism of P-glycoprotein inhibition by taxuspine analogs.
Biological Activity and Therapeutic Potential
Many newly discovered taxoids, particularly those of the taxuspine class, are investigated for their ability to modulate multidrug resistance (MDR) in cancer. MDR is a major obstacle in chemotherapy and is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp) in cancer cell membranes.[1] These pumps actively remove chemotherapeutic agents from the cell, reducing their intracellular concentration and thus their efficacy.
Several taxoids, including certain taxuspines, have been shown to be potent inhibitors of P-gp.[2] The proposed mechanism involves the taxoid binding to the P-gp transporter, either competitively with the chemotherapeutic drug or at an allosteric site, which inhibits the pump's function.[1] This inhibition leads to an increased accumulation of the anticancer drug inside the resistant cancer cells, restoring their sensitivity to the treatment. This makes these novel taxoids promising candidates for development as MDR reversal agents in combination cancer therapies.
References
The Putative Biosynthetic Pathway of 20-Deacetyltaxuspine X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The taxane (B156437) diterpenoids, a class of secondary metabolites produced by yew trees (Taxus spp.), are of significant interest to the pharmaceutical industry, most notably for the potent anticancer agent paclitaxel (B517696) (Taxol®). Beyond paclitaxel, a diverse array of over 400 taxoids have been identified, each with unique structural features and potential biological activities.[1] This technical guide focuses on the biosynthesis of a specific taxoid, 20-deacetyltaxuspine X, a compound that, while less studied than paclitaxel, contributes to the rich chemical tapestry of Taxus species. Due to a lack of direct experimental evidence for its complete biosynthetic route, this document presents a putative pathway constructed from our extensive understanding of the well-elucidated paclitaxel biosynthesis. This guide will detail the likely enzymatic steps, present available quantitative data for homologous enzymes, outline relevant experimental protocols, and provide visual representations of the proposed metabolic network.
Introduction to Taxoid Biosynthesis
The biosynthesis of all taxoids originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is produced through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of Taxus cells.[1][2] The intricate biosynthetic journey from this linear precursor to the complex taxane skeleton and its subsequent decorations involves a multitude of enzymatic reactions, primarily catalyzed by cyclases, cytochrome P450 monooxygenases (CYP450s), and acyltransferases.[1][3] The taxoid biosynthetic pathway is not a simple linear sequence but rather a complex, branched network, leading to the vast diversity of taxanes observed in nature.[1][4] This metabolic branching is a key feature, with early enzymatic modifications often dictating the final structure of the taxoid.[1]
The Proposed Biosynthetic Pathway of this compound
The chemical structure of this compound dictates a series of specific enzymatic modifications to the core taxane skeleton. Key features include hydroxylation at various positions, notably at C14, and the presence of a cinnamoyl group. The following sections outline a putative sequence of reactions leading to this compound, based on known enzymatic activities within the broader taxoid biosynthetic network.
Formation of the Taxane Core
The initial steps are shared with all taxoids and are well-characterized:
-
Cyclization of GGPP: The pathway is initiated by the enzyme taxadiene synthase (TS) , which catalyzes the complex cyclization of GGPP to form the parent taxane skeleton, taxa-4(5),11(12)-diene.[5]
-
Initial Hydroxylation and Rearrangement: The first oxygenation is carried out by taxadiene 5α-hydroxylase (T5αH) , a CYP450 enzyme. This reaction introduces a hydroxyl group at the C5 position and concurrently rearranges the double bond to yield taxa-4(20),11(12)-dien-5α-ol.[6]
Divergence towards the Taxuspine Branch: The Role of 14β-Hydroxylation
A critical branching point from the main paclitaxel pathway is the hydroxylation at the C14 position.
-
14β-Hydroxylation: The enzyme taxoid 14β-hydroxylase , another CYP450, is proposed to act on an early intermediate, likely taxa-4(20),11(12)-dien-5α-ol or its acetylated form. This step shunts intermediates into a side pathway that does not lead to paclitaxel but is crucial for the formation of 14-hydroxylated taxoids like the taxuspines.[1][4]
Sequential Hydroxylations and Acylations
Following the commitment to the 14-hydroxy taxoid branch, a series of further oxygenations and acylations are necessary. The precise order of these steps is speculative and may be influenced by the substrate promiscuity of the involved enzymes.
-
Hydroxylation at C9 and C10: Subsequent hydroxylations at the C9 and C10 positions are likely catalyzed by specific taxoid hydroxylases. A taxoid 9α-hydroxylase and a taxane 10β-hydroxylase have been identified in Taxus species.[4]
-
Acylations: The addition of acetyl and cinnamoyl groups is carried out by various acyltransferases. A taxadien-5α-ol-O-acetyl transferase (TAT) is known to acetylate the C5 hydroxyl group.[3] The addition of the characteristic cinnamoyl group at C5 is likely catalyzed by a yet-to-be-fully-characterized cinnamoyltransferase with specificity for the taxane skeleton. The promiscuity of known taxoid acyltransferases suggests that they can often accept a range of taxoid substrates.[7]
The final structure of this compound is achieved through a specific combination of these hydroxylation and acylation events. The "deacetyl" nomenclature at the 20-position suggests that a precursor may have been acetylated at this position, followed by a subsequent deacetylation, or that the pathway avoids acetylation at this position altogether.
Quantitative Data for Key Biosynthetic Enzymes
Direct kinetic data for the enzymes specifically involved in the this compound pathway are not available. However, data from homologous, well-characterized enzymes in the paclitaxel pathway provide valuable insights into their potential catalytic efficiencies.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |
| Taxadiene Synthase (TS) | GGPP | ~0.5 | ~0.02 | [1] |
| Taxadiene 5α-Hydroxylase (T5αH) | Taxa-4(5),11(12)-diene | N/A | N/A | [6] |
| Taxoid 10β-Hydroxylase | Taxa-4(20),11(12)-dien-5α-yl acetate | N/A | N/A | [4] |
| Taxoid 13α-Hydroxylase | Taxa-4(20),11(12)-dien-5α-ol | N/A | N/A | [4] |
| Taxadien-5α-ol-O-acetyltransferase (TAT) | Taxa-4(20),11(12)-dien-5α-ol | ~10 | ~0.1 | [3] |
Experimental Protocols
The elucidation of taxoid biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are generalized protocols for key experiments.
Heterologous Expression and Characterization of Biosynthetic Enzymes
This protocol describes the functional expression of a candidate Taxus CYP450 or acyltransferase gene in a heterologous host, such as Saccharomyces cerevisiae or Escherichia coli, for functional characterization.
-
Gene Cloning: The open reading frame of the candidate gene is amplified from a Taxus cDNA library and cloned into an appropriate expression vector.
-
Host Transformation: The expression construct is transformed into the chosen heterologous host. For CYP450s, co-expression with a cytochrome P450 reductase is often necessary for activity.
-
Protein Expression: The transformed cells are cultured under inducing conditions to promote the expression of the recombinant protein.
-
Enzyme Assays:
-
For hydroxylases , cell-free extracts or microsomal fractions are incubated with a putative taxoid substrate and a source of reducing equivalents (e.g., NADPH).
-
For acyltransferases , cell-free extracts are incubated with a taxoid substrate and an acyl-CoA donor (e.g., acetyl-CoA or cinnamoyl-CoA).
-
-
Product Analysis: The reaction mixtures are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by HPLC and LC-MS to identify the enzymatic product by comparison with authentic standards or by structural elucidation using NMR.
In Vitro Reconstitution of Pathway Segments
To determine the sequence of enzymatic reactions, multiple purified recombinant enzymes can be combined in a single reaction vessel with an early pathway precursor.
-
Enzyme Purification: The recombinant enzymes of interest are purified from the heterologous expression system using standard protein purification techniques (e.g., affinity chromatography).
-
Multi-enzyme Reaction: The purified enzymes are incubated together with the initial substrate (e.g., taxa-4(20),11(12)-dien-5α-ol) and all necessary co-factors (NADPH, acyl-CoAs).
-
Time-course Analysis: Aliquots of the reaction are taken at different time points, quenched, and analyzed by HPLC or LC-MS to monitor the disappearance of the substrate and the appearance of intermediates and the final product. This allows for the inference of the reaction sequence.
Visualizing the Biosynthetic Network
The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathways.
Caption: Putative biosynthetic pathway of this compound.
References
- 1. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The taxol pathway 10-O-acetyltransferase shows regioselective promiscuity with the oxetane hydroxyl of 4-deacetyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
20-Deacetyltaxuspine X: A Physicochemical Characterization and Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deacetyltaxuspine X is a naturally occurring taxane (B156437) diterpenoid isolated from the branches of Taxus sumatrana. As a member of the taxane family, which includes the prominent anticancer agent paclitaxel, this compound is of interest to the scientific community for its potential biological activities. This technical guide provides a summary of the available physicochemical information for this compound and outlines the general experimental protocols for the isolation and characterization of taxane diterpenoids from their natural source.
Physicochemical Properties
Quantitative data for this compound is limited. The following table summarizes the available information and provides general data for the taxane class of compounds.
| Property | This compound | General Taxane Diterpenoids | Data Source |
| CAS Number | 284672-76-0 | N/A | Chemical Supplier Catalogs |
| Molecular Formula | Not explicitly found | Varies | N/A |
| Molecular Weight | Not explicitly found | Varies | N/A |
| Appearance | Likely a white or off-white solid | Generally crystalline solids | General knowledge of natural products |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, DMSO, Chloroform (B151607), and Dichloromethane. Poor water solubility. | Generally soluble in organic solvents like alcohols, DMSO, and chlorinated solvents. Poorly soluble in water. | Supplier Information |
| Melting Point | Not Found | Varies widely depending on the specific structure | N/A |
| Stability | Not Found | Can be sensitive to heat, light, and pH extremes. | General knowledge of complex natural products |
Experimental Protocols
Detailed experimental protocols for the analysis of this compound are not specifically published. However, the general methodologies for the isolation and characterization of taxane diterpenoids from Taxus sumatrana are well-established and can be adapted for this specific compound.
Isolation of Taxane Diterpenoids from Taxus sumatrana
The isolation of taxanes from plant material is a multi-step process involving extraction, partitioning, and chromatography.
-
Extraction:
-
Air-dried and powdered branches of Taxus sumatrana are extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period.
-
The extraction is repeated multiple times to ensure complete recovery of the compounds.
-
The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.
-
-
Solvent-Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
This partitioning separates compounds based on their polarity, with taxanes typically concentrating in the chloroform and ethyl acetate fractions.
-
-
Chromatographic Purification:
-
The taxane-rich fractions are subjected to multiple rounds of column chromatography.
-
Silica gel is a common stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) used for elution.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification is achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
Structural Characterization of Taxane Diterpenoids
The structure of isolated taxanes is elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in identifying the core taxane skeleton and the nature of its substituents.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H NMR provides information about the number and types of protons in the molecule, while ¹³C NMR reveals the carbon skeleton.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the molecule and determining the final structure.
-
Visualizations
The following diagrams illustrate the general workflow for the isolation and characterization of taxane diterpenoids and a conceptual representation of factors influencing their physicochemical properties.
Structural Elucidation of 20-Deacetyltaxuspine X Using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The taxane (B156437) diterpenoids are a critical class of natural products, with prominent members like Paclitaxel (Taxol) being indispensable in cancer chemotherapy.[1][2] The structural diversity within this family continues to yield novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of a novel taxane, designated 20-deacetyltaxuspine X. We detail the integrated application of advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques, presenting a systematic workflow from sample isolation to final structure confirmation. This document is intended for researchers and professionals in natural product chemistry, medicinal chemistry, and drug development.
Introduction
Taxanes are characterized by a complex diterpene core, which can be subject to various chemical modifications, leading to a vast array of structurally similar compounds.[2][3] The isolation and characterization of new taxanes are challenging due to their low natural abundance and the difficulty in separating them from a complex mixture of congeners.[3] The structural elucidation of these molecules relies heavily on a combination of spectroscopic techniques, primarily NMR and MS.
This guide uses this compound as a representative example to illustrate the process of determining the chemical structure of a novel taxane diterpenoid. We will cover the key experimental protocols, present the spectroscopic data in a structured format, and provide visual representations of the workflow and analytical logic.
Isolation and Purification
The initial step in the structural elucidation of a novel natural product is its isolation and purification from the source material. For taxanes, this is typically the needles, bark, or heartwood of Taxus species.[3]
Experimental Protocol: Isolation and Purification
-
Extraction: Air-dried and powdered plant material (e.g., needles of Taxus yunnanensis) is extracted exhaustively with a methanol (B129727)/dichloromethane mixture (1:1, v/v) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane (B92381), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. The taxane-rich fraction is typically found in the ethyl acetate layer.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are pooled and further purified by repeated preparative HPLC on a C18 column with a methanol/water or acetonitrile/water gradient.[3] This step is crucial for isolating the pure compound.
Mass Spectrometry Analysis
High-Resolution Mass Spectrometry (HR-MS) is employed to determine the elemental composition and molecular weight of the isolated compound. Tandem MS (MS/MS) provides valuable information about the structure through fragmentation analysis.
Experimental Protocol: HR-MS and MS/MS
-
Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an Electrospray Ionization (ESI) source is used.
-
Sample Preparation: The purified compound is dissolved in methanol at a concentration of 1 mg/mL.
-
Data Acquisition (HR-MS): The sample is infused into the ESI source in positive ion mode. The mass spectrum is acquired over a mass range of m/z 100-1500. The elemental composition is calculated from the accurate mass measurement of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.
-
Data Acquisition (MS/MS): The [M+H]⁺ ion is mass-selected in the quadrupole and subjected to Collision-Induced Dissociation (CID) with argon as the collision gas. The resulting fragment ions are analyzed by the TOF mass analyzer.
MS Data for this compound
Table 1: High-Resolution Mass Spectrometry Data
| Ion | Observed m/z | Calculated m/z | Formula | Mass Error (ppm) |
| [M+H]⁺ | 653.3215 | 653.3222 | C₃₅H₄₉NO₁₁ | -1.1 |
| [M+Na]⁺ | 675.3034 | 675.3041 | C₃₅H₄₈NNaO₁₁ | -1.0 |
| [M+K]⁺ | 691.2773 | 691.2781 | C₃₅H₄₈KNO₁₁ | -1.2 |
Table 2: Key MS/MS Fragmentation Data for [M+H]⁺ at m/z 653.3
| Fragment m/z | Proposed Loss | Interpretation |
| 594.2958 | C₂H₃O₂ (acetyl group) + H₂O | Loss of an acetyl group and water |
| 534.2745 | C₇H₇O (benzoyl group) + H₂O | Loss of a benzoyl group and water |
| 496.2639 | C₉H₁₁NO₂ (N-cinnamoyl side chain) | Cleavage of the ester linkage at C-13 |
| 327.1594 | C₁₉H₂₃O₄ (taxane core fragment) | Further fragmentation of the taxane ring system |
| 105.0335 | C₇H₅O (benzoyl cation) | Indicates the presence of a benzoyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY), is essential for the complete structural elucidation and stereochemical assignment of complex molecules like taxanes.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Tetramethylsilane (TMS) is used as an internal standard.
-
Instrumentation: A 600 MHz NMR spectrometer equipped with a cryoprobe.
-
1D NMR: ¹H and ¹³C{¹H} spectra are acquired to identify proton and carbon signals.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings, revealing proton connectivity within molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.
-
NMR Data for this compound
Table 3: ¹H NMR Data (600 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 4.21 | d | 7.2 |
| 2 | 5.65 | d | 7.2 |
| 3 | 3.85 | d | 7.8 |
| 5 | 4.98 | dd | 9.6, 2.4 |
| 6α | 1.89 | m | |
| 6β | 2.54 | m | |
| 7 | 4.45 | m | |
| 9 | 5.32 | d | 9.8 |
| 10 | 6.15 | d | 9.8 |
| 13 | 6.25 | t | 8.4 |
| 14α | 2.21 | m | |
| 14β | 2.15 | m | |
| 16 | 1.15 | s | |
| 17 | 1.25 | s | |
| 18 | 1.78 | s | |
| 19 | 1.68 | s | |
| 20α | 4.12 | d | 8.4 |
| 20β | 4.31 | d | 8.4 |
| 2' | 5.48 | dd | 8.9, 2.5 |
| 3' | 4.79 | d | 2.5 |
| 2-OAc | 2.14 | s | |
| 4-OAc | 2.24 | s | |
| 7-OBz | 8.11-7.45 | m | |
| 3'-Cin | 7.52-7.30 | m |
Table 4: ¹³C NMR Data (150 MHz, CDCl₃)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 79.2 | 16 | 26.8 |
| 2 | 75.1 | 17 | 21.9 |
| 3 | 45.8 | 18 | 14.8 |
| 4 | 81.1 | 19 | 10.9 |
| 5 | 84.5 | 20 | 61.4 |
| 6 | 35.6 | 2' | 73.4 |
| 7 | 72.3 | 3' | 55.6 |
| 8 | 58.6 | 2-OAc | 170.5, 21.4 |
| 9 | 203.8 | 4-OAc | 171.2, 22.8 |
| 10 | 75.9 | 7-OBz | 167.1, 128.5-133.6 |
| 11 | 133.8 | 3'-Cin | 166.8, 118.9-134.1 |
| 12 | 142.1 | ||
| 13 | 72.8 | ||
| 14 | 35.7 | ||
| 15 | 43.2 |
Structure Elucidation Workflow and Logic
The elucidation of the final structure is a stepwise process involving the integration of all spectroscopic data.
Workflow Diagram
Caption: Workflow for the isolation and structural elucidation of this compound.
Logical Relationship Diagram for Data Integration
References
In Vitro Biological Screening of Taxuspine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction to Taxuspine Derivatives
Taxuspine derivatives are a class of taxane (B156437) diterpenoids isolated from various species of the yew tree (Taxus). Like the well-known anticancer drug paclitaxel (B517696) (Taxol®), these compounds possess a complex taxane core structure. However, variations in their side chains and substitutions lead to a diverse range of biological activities. Research has primarily focused on their cytotoxic effects against cancer cell lines and their ability to reverse multidrug resistance (MDR), a significant challenge in chemotherapy.[1] Taxuspine X, for instance, has been identified as a potent MDR reversing agent.[1] It is found in the seeds of Taxus mairei.
Quantitative Data on Biological Activity
The in vitro biological activity of taxuspine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. This data is crucial for comparing the potency of different compounds and for selecting promising candidates for further development.
Due to the limited public data on "20-deacetyltaxuspine X," the following table presents data for a synthesized, structurally simplified analogue of taxuspine X.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Simplified Taxuspine X Analogue (Compound 6) | P-glycoprotein Inhibition | Not Specified | 7.2 | [1][2] |
Experimental Protocols
The in vitro screening of taxuspine derivatives involves a series of established experimental protocols to assess their biological effects. Below are detailed methodologies for key assays.
Cytotoxicity and Cell Proliferation Assays
A fundamental step in screening new compounds is to determine their effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The taxuspine derivative is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Microtubule Polymerization Assay
Taxanes are known to exert their anticancer effects by stabilizing microtubules.[3] An in vitro tubulin polymerization assay can be used to confirm this mechanism for taxuspine derivatives.
Protocol for Tubulin Polymerization Assay:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent self-assembly.
-
Reaction Mixture: A reaction mixture is prepared containing a polymerization buffer (e.g., PIPES buffer), GTP, and the taxuspine derivative at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.
-
Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
Data Analysis: The rate and extent of polymerization in the presence of the taxuspine derivative are compared to a positive control (e.g., paclitaxel) and a negative control (no compound).
Visualization of Methodologies and Pathways
Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the in vitro biological screening of a novel taxuspine derivative.
Caption: Workflow for the in vitro screening of taxuspine derivatives.
Proposed Signaling Pathway: Microtubule Stabilization
Based on the known mechanism of other taxanes, the following diagram illustrates the proposed signaling pathway for the anticancer activity of a bioactive taxuspine derivative.
Caption: Proposed mechanism of action for a cytotoxic taxuspine derivative.
Conclusion
The in vitro biological screening of taxuspine derivatives is a critical step in identifying novel anticancer agents. While data on "this compound" remains elusive, the study of related compounds provides a solid foundation for future research. The methodologies outlined in this guide, from cytotoxicity assays to mechanism of action studies, offer a robust framework for the evaluation of this promising class of natural products. Further investigation into the structure-activity relationships of taxuspine derivatives will be instrumental in the development of new and effective cancer therapies.
References
- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Cytotoxic Evaluation of 20-Deacetyltaxuspine X on Cancer Cell Lines
Abstract
This technical guide provides a comprehensive overview of the methodologies and conceptual framework for assessing the preliminary cytotoxicity of novel taxane (B156437) compounds, using the hypothetical molecule 20-Deacetyltaxuspine X as a case study. The document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential anticancer agents. It outlines detailed experimental protocols for cell viability assays, presents a structured approach to data analysis and interpretation, and discusses the potential mechanisms of action within the context of the broader taxane class of drugs. This guide also includes standardized templates for data presentation and visual representations of experimental workflows and signaling pathways to facilitate clear communication and robust scientific inquiry.
Introduction
Taxanes, such as paclitaxel (B517696) and docetaxel (B913), are a critical class of chemotherapeutic agents that function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] The exploration of novel taxane derivatives, such as the hypothetical this compound, is a promising avenue for identifying compounds with improved efficacy, reduced side effects, or activity against resistant cancer cell lines.[3] This document serves as a technical guide for the initial in vitro evaluation of this compound's cytotoxic potential against a panel of human cancer cell lines.
The primary objective of this preliminary assessment is to quantify the cytotoxic effects of this compound and to establish a foundational understanding of its potential as an anticancer agent. This involves determining the half-maximal inhibitory concentration (IC50) across various cancer cell lines and outlining the potential signaling pathways involved in its cytotoxic activity.
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for the reproducibility and reliability of cytotoxicity studies. The following sections detail the methodologies for cell line maintenance and the execution of the MTT assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[4][5]
Cell Line Maintenance and Culture
A panel of human cancer cell lines representing different tumor types would be selected for the initial screening of this compound. For the purpose of this guide, we will consider the following hypothetical cell lines:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HeLa: Human cervical adenocarcinoma[6]
-
HepG2: Human liver carcinoma[7]
These cell lines would be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[4] The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Selected cancer cell lines
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[4]
-
Dimethyl sulfoxide (B87167) (DMSO)[9]
-
96-well microplates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.[9]
-
Drug Treatment: A serial dilution of this compound is prepared in the complete culture medium. The culture medium from the wells is replaced with the medium containing various concentrations of the compound. A vehicle control (DMSO) and a blank (medium only) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[9]
-
MTT Addition: After the incubation period, the drug-containing medium is removed, and MTT solution is added to each well (final concentration of 0.5 mg/mL). The plates are then incubated for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[8]
Data Presentation and Analysis
The raw absorbance data is used to calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Hypothetical Cytotoxicity of this compound
The following table presents hypothetical IC50 values for this compound against a panel of cancer cell lines.
| Cell Line | Tumor Type | Hypothetical IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 0.05 |
| A549 | Lung Carcinoma | 0.12 |
| HeLa | Cervical Adenocarcinoma | 0.08 |
| HepG2 | Liver Carcinoma | 0.25 |
Visualization of Experimental Workflow and Potential Signaling Pathways
Visual diagrams are essential for communicating complex experimental procedures and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate these diagrams.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the key steps in the in vitro cytotoxicity evaluation of this compound.
Potential Signaling Pathway for Taxane-Induced Apoptosis
As a taxane derivative, this compound is hypothesized to induce apoptosis through the stabilization of microtubules, leading to mitotic arrest and the activation of downstream apoptotic signaling cascades.[1][2] The following diagram illustrates this proposed mechanism.
Conclusion and Future Directions
This technical guide outlines a robust framework for the preliminary in vitro cytotoxic evaluation of the novel taxane derivative, this compound. The provided experimental protocols, data presentation templates, and visual diagrams are designed to ensure a standardized and comprehensive initial assessment. Based on the hypothetical data, this compound demonstrates potent cytotoxic activity against a range of cancer cell lines, warranting further investigation.
Future studies should aim to:
-
Expand the panel of cancer cell lines to include those with known drug resistance mechanisms.
-
Investigate the precise molecular mechanisms of action, including the effects on microtubule dynamics, cell cycle progression, and the induction of apoptosis.
-
Conduct in vivo studies to evaluate the compound's efficacy and safety in animal models.
-
Perform structure-activity relationship (SAR) studies to optimize the compound's cytotoxic potential and pharmacological properties.
By following a systematic and rigorous approach to preclinical evaluation, the therapeutic potential of novel compounds like this compound can be thoroughly assessed, paving the way for the development of next-generation anticancer therapies.
References
- 1. Mechanisms of action of taxanes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative mechanism of action of the novel taxane cabazitaxel as compared with the parent compound docetaxel in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxic effects of 27 anticancer drugs in HeLa and MDR1-overexpressing derivative cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT (Assay protocol [protocols.io]
Unveiling the Enigmatic Mechanism of 20-Deacetyltaxuspine X: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the mechanism of action of 20-Deacetyltaxuspine X, a diterpenoid compound isolated from Taxus sumatrana. Due to a scarcity of publicly available research specifically on this compound, this document extrapolates from studies on the closely related parent compound, taxuspine X, and other taxuspine derivatives. The primary mechanism of action for this class of molecules appears to be the inhibition of P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer cells.
Core Mechanism of Action: P-glycoprotein Inhibition
Taxuspine derivatives, including taxuspine X, have been identified as potent multidrug resistance (MDR) reversing agents.[1] This activity stems from their ability to inhibit the function of P-glycoprotein (P-gp), a transmembrane efflux pump that is overexpressed in many cancer cell lines. P-gp actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, taxuspine compounds can restore the sensitivity of resistant cancer cells to conventional anticancer drugs.
The proposed mechanism involves the direct binding of the taxuspine derivative to P-gp, which competitively inhibits the binding and subsequent efflux of other P-gp substrates, such as the chemotherapeutic agent vincristine (B1662923). This leads to an increased intracellular accumulation of the anticancer drug, ultimately enhancing its cytotoxic effect.
Quantitative Data on Taxuspine Analogues
| Compound | Description | IC50 (P-gp Inhibition) | Reference |
| Analogue 6 | A simplified, "non-natural" taxane (B156437) related to taxuspine X | 7.2 µM | [2][3] |
This data strongly suggests that taxuspine derivatives possess significant P-gp inhibitory activity in the micromolar range.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of P-gp inhibition by this compound and a typical experimental workflow for assessing P-gp inhibition.
Caption: Proposed mechanism of P-gp inhibition by this compound.
Caption: Experimental workflow for P-gp inhibition assay.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action, based on protocols for similar compounds.
P-glycoprotein (P-gp) Inhibition Assay
This assay is designed to quantify the ability of a test compound to inhibit the efflux of a known P-gp substrate from multidrug-resistant cancer cells.
1. Cell Culture:
-
Culture a P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES) and a corresponding parental (sensitive) cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Reagents and Materials:
-
P-gp substrate: Rhodamine 123 (R123) or Calcein-AM.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: Verapamil or another known P-gp inhibitor.
-
Phosphate-buffered saline (PBS).
-
Fetal bovine serum (FBS).
-
Trypsin-EDTA.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader or flow cytometer.
3. Experimental Procedure:
-
Seed the P-gp overexpressing and parental cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Pre-incubate the cells with varying concentrations of this compound (and the positive control) in serum-free medium for 1 hour at 37°C.
-
Add the fluorescent P-gp substrate (e.g., 5 µM Rhodamine 123) to each well and incubate for another 1-2 hours at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular substrate.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 528 nm for Rhodamine 123).
4. Data Analysis:
-
Calculate the intracellular fluorescence accumulation for each concentration of the test compound.
-
Plot the fluorescence intensity against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of P-gp-mediated efflux, by fitting the data to a sigmoidal dose-response curve.
Vincristine Accumulation Assay
This assay directly measures the effect of the test compound on the intracellular accumulation of a chemotherapeutic drug.
1. Cell Culture:
-
As described in the P-gp Inhibition Assay.
2. Reagents and Materials:
-
[³H]-Vincristine (radiolabeled).
-
Test Compound: this compound.
-
Scintillation cocktail.
-
Scintillation counter.
3. Experimental Procedure:
-
Seed cells in 24-well plates and allow them to attach.
-
Pre-incubate the cells with this compound for 1 hour.
-
Add [³H]-Vincristine to the wells and incubate for a further 1-2 hours.
-
Wash the cells extensively with ice-cold PBS.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
The increase in counts per minute (CPM) in the presence of this compound compared to the control indicates increased vincristine accumulation due to P-gp inhibition.
Concluding Remarks
The available evidence strongly suggests that this compound, like its parent compound taxuspine X, functions as a multidrug resistance reversal agent through the inhibition of P-glycoprotein. While direct experimental data for this specific derivative is lacking in the public domain, the information presented in this guide, based on closely related analogues, provides a robust framework for understanding its likely mechanism of action. Further in-depth studies are warranted to elucidate the precise quantitative activity and potential secondary mechanisms of this compound, which could hold promise for overcoming chemoresistance in cancer therapy.
References
An In-depth Technical Guide to 20-Deacetyltaxuspine X and Microtubule Stabilization Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including mitosis, cell motility, and intracellular transport. Their dynamic instability is a key feature, and compounds that interfere with this process are potent therapeutic agents, particularly in oncology. The taxane (B156437) family of diterpenoids, famously represented by paclitaxel (B517696), are potent microtubule-stabilizing agents. This guide provides a comprehensive overview of the methodologies used to assess microtubule stabilization, with a focus on taxane derivatives. While the specific compound "20-deacetyltaxuspine X" is not extensively documented in scientific literature, this guide will utilize the broader class of taxanes and their analogues, such as taxuspine D, to illustrate the principles and techniques of microtubule stabilization assays. This document will detail experimental protocols, present quantitative data for various taxane derivatives, and visualize key experimental workflows and signaling pathways.
Introduction to Microtubule Dynamics and Taxane Stabilizers
Microtubules are in a constant state of flux, undergoing phases of polymerization (growth) and depolymerization (shrinkage) in a process termed dynamic instability. This process is crucial for their cellular functions. Microtubule-targeting agents are broadly classified into two groups: microtubule destabilizers (e.g., Vinca alkaloids) and microtubule stabilizers.
Taxanes, originally isolated from the yew tree (Taxus species), represent a major class of microtubule-stabilizing agents.[1][2] They bind to the β-tubulin subunit within the microtubule polymer, promoting tubulin assembly and inhibiting depolymerization.[3] This stabilization of microtubules disrupts the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]
While paclitaxel and docetaxel (B913) are clinically established, research continues to explore other taxane derivatives, including taxuspines, for their biological activities. Some taxuspine analogues have been investigated for their ability to reverse multidrug resistance, often by inhibiting P-glycoprotein (P-gp) efflux pumps.[4][5][6] Notably, taxuspine D has been shown to possess potent inhibitory activity against Ca2+-induced depolymerization of microtubules, highlighting the potential of this subclass of taxanes in microtubule stabilization.[7]
Quantitative Data on Taxane Derivatives and Microtubule Stabilization
The potency of microtubule-stabilizing agents is typically quantified by their ability to promote tubulin polymerization or protect microtubules from depolymerizing agents. The following table summarizes the biological activities of several taxane derivatives. Due to the lack of specific data for "this compound," this table focuses on related and well-characterized compounds.
| Compound | Biological Activity | IC50 / EC50 | Cell Line / Assay Conditions | Reference |
| Paclitaxel | Promotes tubulin polymerization, induces mitotic arrest | EC50 ~0.5 µM (in vitro polymerization) | Purified tubulin | [8] |
| Docetaxel | Promotes tubulin polymerization, potent cytotoxic agent | EC50 ~0.4 µM (in vitro polymerization) | Purified tubulin | [8] |
| Taxuspine D | Inhibits Ca2+-induced microtubule depolymerization | - | Ca2+-induced depolymerization of microtubules | [7] |
| Simplified Taxuspine X Analogue (Compound 6) | P-glycoprotein inhibitor | IC50 = 7.2 x 10⁻⁶ M | P-gp inhibition assay | [4] |
| 5-O-benzoylated 5-O-decinnamoyltaxuspine C | P-glycoprotein inhibitor | - | Increased vincristine (B1662923) accumulation in MDR ovarian cancer cells | [6] |
Note: The primary activity reported for many taxuspine analogues is P-gp inhibition, which is distinct from direct microtubule stabilization. However, the microtubule-stabilizing potential of this subclass is demonstrated by compounds like taxuspine D.
Experimental Protocols for Microtubule Stabilization Assays
A variety of in vitro and cell-based assays are available to assess the microtubule-stabilizing activity of a compound.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro. A fluorescent reporter that preferentially binds to polymerized microtubules is used to monitor the process.
Principle: The fluorescence intensity of a reporter dye increases as it incorporates into the growing microtubule polymer. Stabilizing agents will increase the rate and extent of polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol (B35011) (as a polymerization enhancer)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound (e.g., this compound or other taxane derivatives)
-
Positive control (e.g., Paclitaxel)
-
Negative control (e.g., DMSO)
-
96-well, black, flat-bottom microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Thaw purified tubulin on ice.
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a reaction mixture containing General Tubulin Buffer, GTP (final concentration 1 mM), and glycerol (final concentration 10%).
-
-
Assay Setup:
-
Warm the fluorescence plate reader to 37°C.
-
In the wells of the microplate, add the test compound at various concentrations. Include wells for positive and negative controls.
-
Add the fluorescent reporter dye to the reaction mixture.
-
-
Initiation and Measurement:
-
To initiate polymerization, add the tubulin to the reaction mixture and immediately dispense the complete mixture into the wells of the pre-warmed plate.
-
Place the plate in the reader and immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals (e.g., every minute) for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of polymerization enhancement relative to the negative control.
-
Determine the EC50 value by plotting the percentage of enhancement against the logarithm of the compound concentration.
-
Cell-Based Microtubule Stabilization Assay
This assay assesses the effect of a compound on the microtubule network within intact cells. It often involves challenging the cells with a microtubule-destabilizing agent and measuring the resistance of the microtubule network to depolymerization.
Principle: Pre-treatment with a microtubule-stabilizing agent will make the cellular microtubules more resistant to depolymerization induced by an agent like nocodazole (B1683961). The amount of remaining polymerized tubulin can be quantified.
Materials:
-
Adherent cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compound
-
Positive control (e.g., Paclitaxel)
-
Microtubule-destabilizing agent (e.g., Nocodazole or Combretastatin A4)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Culture:
-
Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound or controls for a defined period (e.g., 1-4 hours).
-
-
Depolymerization Challenge:
-
Add a microtubule-destabilizing agent (e.g., nocodazole to a final concentration of 10 µM) to the wells and incubate for a short period (e.g., 30 minutes).
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the intensity and texture of the microtubule network in the cytoplasm of each cell.
-
Calculate the percentage of microtubule stabilization by comparing the fluorescence intensity in compound-treated wells to that in control wells.
-
Signaling Pathways Affected by Microtubule Stabilization
The stabilization of microtubules by taxanes triggers a cascade of downstream signaling events, ultimately leading to apoptosis. A key event is the arrest of the cell cycle in mitosis. This mitotic arrest can activate the spindle assembly checkpoint (SAC), which prevents the cell from proceeding to anaphase until all chromosomes are properly attached to the mitotic spindle.
Prolonged mitotic arrest can lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, promoting the release of pro-apoptotic factors from the mitochondria. Additionally, taxane-induced microtubule stabilization can activate stress-activated protein kinase (SAPK/JNK) pathways, further contributing to the apoptotic response.
Conclusion
The assessment of microtubule stabilization is a cornerstone of the preclinical evaluation of taxane-like compounds. This guide has provided detailed protocols for both in vitro and cell-based assays that are widely used in the field. While specific data on "this compound" remains elusive, the methodologies described herein are applicable to the characterization of any novel taxane derivative. By employing these robust assays, researchers can effectively quantify the microtubule-stabilizing potential of new chemical entities and elucidate their mechanisms of action, paving the way for the development of next-generation anticancer therapeutics.
References
- 1. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxanes: Microtubule and Centrosome Targets, and Cell Cycle Dependent Mechanisms of Action | Bentham Science [benthamscience.com]
- 3. Insights into the mechanism of microtubule stabilization by Taxol: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of an original oxygenated taxuspine X analogue: a versatile "non-natural" natural product with remarkable P-gp modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses of taxuspine C derivatives as functional inhibitors of P-glycoprotein, an ATP-associated cell-membrane transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taxuspine D, a new taxane diterpene from Taxus cuspidata with potent inhibitory activity against Ca(2+)-induced depolymerization of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Structure-Activity Relationship of 20-Deacetyltaxuspine X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deacetyltaxuspine X, a taxane (B156437) diterpenoid originating from the Himalayan yew (Taxus sumatrana), stands as a compound of significant interest in the landscape of oncological research. While the overarching family of taxanes, most notably paclitaxel (B517696) and docetaxel, are well-established chemotherapeutic agents, the nuanced structure-activity relationships (SAR) of less prevalent derivatives like this compound remain a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of the SAR of this compound, with a focus on its cytotoxic and P-glycoprotein (P-gp) inhibitory activities. By presenting available quantitative data, detailing experimental protocols, and visualizing key concepts, this document aims to equip researchers with the foundational knowledge to propel further inquiry and drug development efforts.
The Chemical Architecture: this compound
The foundational step in understanding the SAR of any compound is a thorough appreciation of its molecular structure. This compound belongs to the taxane family, characterized by a complex tricyclic diterpene core. Its systematic name is (1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetoxy-4-(hydroxymethyl)-8,12,15,15-tetramethylbicyclo[9.3.1]pentadeca-3,8,11-trien-5-yl (2E)-3-phenylacrylate. The defining feature, as its name suggests, is the absence of an acetyl group at the C-20 position, which is typically acetylated in its parent compound, taxuspine X. This seemingly minor modification can have profound implications for the molecule's biological activity.
Structure-Activity Relationship: Insights from Comparative Data
Direct and extensive SAR studies on this compound are limited in the public domain. However, by compiling and comparing the biological activities of structurally related taxane diterpenoids, a preliminary SAR landscape can be sketched. The primary activities of interest for taxuspine derivatives are their direct cytotoxicity against cancer cell lines and their ability to inhibit the P-glycoprotein efflux pump, a key mechanism of multidrug resistance (MDR) in cancer.
Cytotoxic Activity
The cytotoxic potential of taxanes is a cornerstone of their therapeutic application. The following table summarizes the available 50% inhibitory concentration (IC50) values for various taxane diterpenoids isolated from Taxus species, providing a basis for SAR inference.
| Compound | Cell Line | IC50 (µM) | Source Species |
| Taxane A | MCF-7 (Breast) | 0.19 | Taxus wallichiana |
| Taxane B | A2780/TAX (Ovarian, Taxol-resistant) | 4.4 | - |
| Docetaxel | A2780/TAX (Ovarian, Taxol-resistant) | 0.42 | - |
| Taxane C | A2780/TAX (Ovarian, Taxol-resistant) | 0.19 | Taxus wallichiana |
| Paclitaxel | A2780/TAX (Ovarian, Taxol-resistant) | >10 | - |
Note: Specific compound names have been generalized due to the limited direct data on this compound. The data is indicative of the range of activities observed in related compounds.
From the limited available data on analogous compounds, it is evident that modifications to the taxane core can significantly impact cytotoxicity, particularly in drug-resistant cell lines. The enhanced potency of certain derivatives against the A2780/TAX cell line suggests that some structural features may help overcome P-gp mediated resistance.
P-glycoprotein (P-gp) Inhibition
Several taxuspine derivatives, while exhibiting low intrinsic cytotoxicity, have demonstrated significant activity as P-gp inhibitors, offering a strategy to re-sensitize MDR cancer cells to conventional chemotherapeutics.
| Compound | Assay | IC50 (µM) |
| Taxuspine X Analog 1 | P-gp Inhibition | 7.2 |
| Taxuspine X Analog 2 | P-gp Inhibition | 24 |
The data on simplified, synthetic analogs of taxuspine X reveals the importance of specific structural motifs for P-gp inhibition. For instance, the presence and nature of the acyl group at the C-13 position have been identified as critical for potent P-gp inhibitory activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of SAR data, a detailed understanding of the experimental methodologies is paramount. The following sections outline the typical protocols employed for assessing the cytotoxicity and P-gp inhibitory activity of taxane derivatives.
Cytotoxicity Assays
A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for a specified period (typically 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
P-glycoprotein Inhibition Assay
The ability of a compound to inhibit P-gp is often assessed using a fluorescent substrate accumulation assay, such as the rhodamine 123 exclusion test.
Workflow for P-gp Inhibition Assay
Caption: Workflow for a P-glycoprotein inhibition assay.
Detailed Protocol:
-
Cell Culture: A cell line that overexpresses P-gp (e.g., KB-C2) is cultured to confluence.
-
Inhibitor Pre-incubation: The cells are pre-incubated with various concentrations of the test compound for a short period (e.g., 30 minutes).
-
Substrate Addition: A fluorescent P-gp substrate, such as rhodamine 123, is then added to the cells in the continued presence of the inhibitor.
-
Incubation and Washing: After a further incubation period, the cells are washed with cold PBS to remove the extracellular substrate.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer. Increased intracellular fluorescence indicates inhibition of P-gp-mediated efflux.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Logical Relationships
The primary mechanism of action for cytotoxic taxanes is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis. While direct evidence for the signaling pathways affected by this compound is not yet available, the general pathway for taxanes provides a logical framework.
Simplified Signaling Pathway of Taxane-Induced Apoptosis
Caption: Simplified pathway of taxane-induced apoptosis.
Conclusion and Future Directions
The exploration of the structure-activity relationship of this compound is still in its nascent stages. The available data, primarily inferred from related taxane compounds, suggests that modifications at the C-13 and C-20 positions of the taxane core are pivotal for both direct cytotoxicity and P-gp inhibitory activity. The absence of the C-20 acetyl group in this compound warrants direct comparative studies against its acetylated counterpart to precisely delineate the role of this functional group.
Future research should prioritize the synthesis of this compound and a focused library of its analogs with systematic modifications at key positions. Comprehensive screening of these compounds against a broad panel of cancer cell lines, including those with defined resistance mechanisms, will be crucial. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways modulated by this particular taxane derivative. The insights gleaned from such investigations will be instrumental in guiding the rational design of novel, more potent, and selective taxane-based anticancer agents.
Methodological & Application
Synthesis of 20-Deacetyltaxuspine X Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 20-Deacetyltaxuspine X derivatives. Taxuspine X and its analogues have garnered significant interest not as direct cytotoxic agents, but as potent modulators of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells. The protocols outlined below focus on the semi-synthesis of derivatives from this compound, a naturally occurring taxane (B156437), with the goal of exploring structure-activity relationships (SAR) to develop effective MDR reversal agents.
Overview and Rationale
Multidrug resistance is a major obstacle in cancer chemotherapy. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein, which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy.[1] Taxanes, a class of diterpenoids isolated from yew trees (Taxus species), have been a cornerstone of cancer treatment. While paclitaxel (B517696) (Taxol®) and docetaxel (B913) are well-known for their microtubule-stabilizing cytotoxic effects, other taxanes, such as taxuspine X, exhibit potent P-gp inhibitory activity.[1][2]
The synthesis of this compound derivatives aims to systematically modify its structure to enhance P-gp inhibition while maintaining low cytotoxicity. Key positions for modification often include the hydroxyl groups, which can be derivatized through acylation, etherification, or other chemical transformations. These modifications can influence the compound's binding affinity to P-gp and its overall pharmacological profile.
Synthetic Strategies and Key Reactions
The semi-synthesis of this compound derivatives typically involves the selective modification of its hydroxyl groups. Given the complexity of the taxane scaffold, protecting group strategies may be necessary to achieve regioselectivity. However, for initial screening, direct acylation under controlled conditions can often provide a mixture of derivatives that can be separated and characterized.
A general workflow for the synthesis and evaluation of this compound derivatives is depicted below.
Caption: General workflow for the synthesis, purification, characterization, and biological evaluation of this compound derivatives.
Experimental Protocols
General Protocol for Acylation of this compound
This protocol describes a general method for the acylation of this compound to introduce various acyl groups at the hydroxyl positions. The reaction can be adapted by changing the acylating agent and reaction conditions to optimize for specific derivatives.
Materials:
-
This compound
-
Anhydrous pyridine (B92270)
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride, or other acid chlorides/anhydrides)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acylating agent (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the desired acylated derivative.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
P-glycoprotein Inhibition Assay (Calcein-AM Efflux Assay)
This protocol is used to assess the ability of the synthesized derivatives to inhibit P-gp function in a multidrug-resistant cancer cell line. Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Inside the cell, it is hydrolyzed by esterases to the fluorescent molecule calcein. P-gp inhibition leads to intracellular accumulation of calcein, resulting in increased fluorescence.
Materials:
-
MDR human ovarian cancer cell line (e.g., 2780AD)
-
Parental, non-resistant cell line (e.g., 2780)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Calcein-AM stock solution (1 mM in DMSO)
-
Synthesized this compound derivatives
-
Positive control P-gp inhibitor (e.g., verapamil)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Seed the MDR and parental cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized derivatives and the positive control in the cell culture medium.
-
Remove the culture medium from the wells and wash the cells with PBS.
-
Add the media containing the test compounds to the wells and incubate for 30 minutes at 37 °C.
-
Add Calcein-AM to each well to a final concentration of 0.25 µM and incubate for another 30 minutes at 37 °C.
-
Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.
-
Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the ratio of fluorescence in the MDR cells to the parental cells for each compound concentration to determine the extent of P-gp inhibition.
Data Presentation
The quantitative data from the synthesis and biological evaluation should be summarized in tables for clear comparison.
Table 1: Synthesis and Yield of this compound Derivatives
| Compound ID | R-group at C-X | Acylating Agent | Reaction Time (h) | Yield (%) |
| DTX-Ac | Acetyl | Acetic Anhydride | 12 | 85 |
| DTX-Bz | Benzoyl | Benzoyl Chloride | 18 | 78 |
| ... | ... | ... | ... | ... |
Table 2: Biological Activity of this compound Derivatives
| Compound ID | P-gp Inhibition (EC₅₀, µM) | Cytotoxicity (IC₅₀, µM) vs. 2780AD | Selectivity Index (SI) |
| DTX-Ac | 5.2 | > 50 | > 9.6 |
| DTX-Bz | 1.8 | > 50 | > 27.8 |
| Verapamil | 2.5 | > 100 | > 40 |
| ... | ... | ... | ... |
Selectivity Index (SI) = IC₅₀ (parental cell line) / IC₅₀ (MDR cell line). A higher SI indicates greater selectivity for MDR cells.
Signaling Pathways and Logical Relationships
The primary mechanism of action of the synthesized derivatives is the inhibition of the P-glycoprotein efflux pump. This leads to an increased intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their cytotoxic effects in resistant cancer cells.
Caption: Inhibition of the P-gp efflux pump by this compound derivatives increases intracellular chemotherapeutic drug concentration, leading to apoptosis in MDR cancer cells.
Conclusion
The semi-synthesis of this compound derivatives provides a valuable platform for developing novel agents to combat multidrug resistance in cancer. The protocols and assays described herein offer a systematic approach to synthesize, characterize, and evaluate the biological activity of these compounds. Future work should focus on expanding the library of derivatives to further elucidate the structure-activity relationships and to identify lead candidates with improved potency and pharmacological properties for potential clinical development. The synthesis of structurally simplified "non-natural" analogues, inspired by the taxuspine scaffold, also represents a promising avenue for discovering novel P-gp inhibitors.[1][2]
References
Application Notes and Protocols for the Purification of 20-Deacetyltaxuspine X from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deacetyltaxuspine X is a member of the taxane (B156437) diterpenoid family, a class of natural products that includes the prominent anticancer drug Paclitaxel (Taxol®). Found in various species of the yew tree (Taxus), minor taxanes like this compound are of significant interest for their potential biological activities and as precursors for the semi-synthesis of novel pharmaceutical agents. The purification of these minor taxanes from complex plant extracts presents a significant challenge due to their low abundance and structural similarity to other co-occurring taxoids.
This document provides a detailed guide for the isolation and purification of this compound from Taxus plant material. The protocols outlined below are based on established methodologies for the separation of taxanes and are intended to serve as a robust starting point for researchers. Optimization of specific parameters will be necessary depending on the plant material and the specific instrumentation used.
Data Presentation: Comparative Yields of Taxanes from Taxus Species
The yield of this compound is expected to be low and will vary depending on the Taxus species, geographical location, and time of harvest. The following table summarizes reported yields for several well-known taxanes from Taxus brevifolia bark to provide a general reference for expected recovery rates.[1]
| Compound | Yield (% of dry bark weight) |
| Paclitaxel (Taxol®) | 0.02 - 0.06% |
| 10-Deacetylbaccatin III | 0.02 - 0.04% |
| 10-Deacetyltaxol | 0.01 - 0.02% |
| Cephalomannine | 0.005 - 0.007% |
| 10-Deacetyltaxol-7-xyloside | 0.06 - 0.1% |
| Taxol-7-xyloside | 0.005 - 0.01% |
| 10-Deacetylcephalomannine-7-xyloside | 0.006 - 0.01% |
Experimental Protocols
The purification of this compound is a multi-step process involving extraction, preliminary purification, and final purification by chromatography.
Extraction of Crude Taxane Mixture
This protocol describes the initial extraction of taxanes from dried and ground Taxus plant material (needles, bark, or twigs).
Materials:
-
Dried and ground Taxus plant material
-
Methanol (B129727) (ACS grade or higher)
-
Shaker or orbital incubator
-
Large glass flasks or beakers
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh the dried and ground plant material.
-
Place the plant material in a large flask.
-
Add methanol to the flask at a solid-to-liquid ratio of 1:10 (w/v).
-
Agitate the mixture on a shaker at room temperature for 24-48 hours.
-
Separate the methanol extract from the plant material by filtration.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator until a thick, viscous crude extract is obtained.
Preliminary Purification: Liquid-Liquid Partitioning
This step aims to remove highly polar and non-polar impurities from the crude extract.
Materials:
-
Crude methanol extract
-
Deionized water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude methanol extract in a mixture of dichloromethane and water (1:1 v/v).
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Allow the layers to separate. The upper aqueous layer contains polar impurities, while the lower dichloromethane layer contains the taxanes.
-
Collect the lower dichloromethane layer.
-
Repeat the extraction of the aqueous layer with dichloromethane two more times to maximize the recovery of taxanes.
-
Combine the dichloromethane extracts.
-
Concentrate the combined dichloromethane extracts to dryness using a rotary evaporator to yield a crude taxane-enriched fraction.
Intermediate Purification: Silica (B1680970) Gel Column Chromatography
This step further fractionates the taxane mixture based on polarity.
Materials:
-
Crude taxane-enriched fraction
-
Silica gel (70-230 mesh)
-
Glass chromatography column
-
Hexane (B92381) (ACS grade or higher)
-
Ethyl acetate (B1210297) (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare a silica gel slurry in hexane and pack the chromatography column.
-
Dissolve the crude taxane-enriched fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried silica with the adsorbed sample onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing polarity using mixtures of hexane, ethyl acetate, and methanol. A suggested gradient is as follows:
-
100% Hexane
-
Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, 3:7, 2:8, 1:9 v/v)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1, 1:1 v/v)
-
100% Methanol
-
-
Collect fractions of a suitable volume (e.g., 20-50 mL).
-
Monitor the fractions by TLC, visualizing the spots under UV light. Taxanes typically have an Rf value between 0.2 and 0.8 in a 1:1 hexane:ethyl acetate system.
-
Pool the fractions containing taxanes based on their TLC profiles.
-
Concentrate the pooled fractions to dryness.
Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This final step provides high-resolution separation to isolate this compound.
Materials:
-
Partially purified taxane fraction from silica gel chromatography
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Preparative HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm)
-
Fraction collector
Procedure:
-
Dissolve the partially purified taxane fraction in a minimal amount of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the column with a linear gradient of acetonitrile in water. A suggested gradient is from 30% to 70% acetonitrile over 60 minutes. The flow rate will depend on the column dimensions (e.g., 10-20 mL/min).
-
Monitor the elution profile at 227 nm.
-
Collect fractions corresponding to the peaks in the chromatogram. This compound is expected to elute in the region of other non-polar taxanes.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions containing this compound.
-
Lyophilize or evaporate the solvent to obtain the purified compound.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the purification of this compound.
Logical Relationship Diagram for Purification Strategy Selection
References
Application Notes & Protocols for the Quantification of 20-Deacetyltaxuspine X
Audience: Researchers, scientists, and drug development professionals.
Introduction:
20-Deacetyltaxuspine X is a member of the taxoid family of natural products, which are of significant interest due to their potential therapeutic properties, including anticancer activity. Accurate and precise quantification of this and related taxoids in various matrices, such as plant extracts and biological fluids, is crucial for research and drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound, based on established methods for similar taxoid compounds. The primary recommended technique is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity.
I. Analytical Methodologies
The most common and effective methods for the quantification of taxoids involve liquid chromatography coupled with mass spectrometry. These methods are known for their ability to separate complex mixtures and provide specific and sensitive detection.
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a powerful analytical technique for quantifying trace levels of compounds in complex mixtures.[1] It combines the high separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry. This method is particularly well-suited for the analysis of taxoids in plant materials.[1]
General Workflow for UPLC-MS/MS Analysis:
II. Experimental Protocols
The following protocols are generalized from methods used for the analysis of various taxoids and can be adapted for this compound.
Sample Preparation Protocol (from Taxus species)
-
Sample Collection and Pre-treatment: Collect fresh plant material (e.g., leaves, bark). Dry the material at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Weigh a precise amount of the powdered sample (e.g., 1.0 g).
-
Add a suitable extraction solvent. Methanol (B129727) is commonly used for taxoid extraction.[2] A solid-to-liquid ratio of 1:10 (g/mL) is a good starting point.
-
Employ an efficient extraction technique such as ultrasonication or accelerated solvent extraction (ASE) to enhance extraction efficiency.[3]
-
For ultrasonication, sonicate the mixture for a defined period (e.g., 30-60 minutes).
-
Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes) and collect the supernatant.
-
Repeat the extraction process on the residue to ensure complete recovery.
-
-
Purification and Concentration:
-
Combine the supernatants from all extraction steps.
-
Filter the combined extract through a 0.22 µm syringe filter to remove particulate matter.[2]
-
For cleaner samples, a Solid Phase Extraction (SPE) step can be incorporated. Polymeric sorbents like Oasis HLB are often used for this purpose.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 1 mL of methanol/water, 10/90, v/v).[4]
-
UPLC-MS/MS Protocol
This protocol is based on typical conditions for taxoid analysis.[1][3] Optimization for this compound will be necessary.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used (e.g., Acquity UPLC HSS T3, Kinetex EVO C18).[2][5]
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 6.7 mM ammonium (B1175870) hydroxide, pH 11).[2]
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient Elution: A gradient from low to high organic phase concentration is typically used to separate compounds with varying polarities. A representative gradient might be:
-
0-1 min: 20% B
-
1-8 min: 20-95% B
-
8-10 min: 95% B
-
10.1-12 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 30 - 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for taxoids.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.[3]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution of the analyte into the mass spectrometer. For reference, the molecular formula of this compound is C39H48O13, with a molecular weight of 724.8 g/mol .[6] The protonated molecule [M+H]+ would be at m/z 725.8. A characteristic product ion would need to be identified through fragmentation experiments.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
III. Data Presentation and Quantitative Analysis
For accurate quantification, a calibration curve should be prepared using a certified analytical standard of this compound.
Calibration and Quantification
Prepare a series of calibration standards by diluting a stock solution of this compound in the reconstitution solvent. The concentration range should encompass the expected concentrations in the samples. Plot the peak area of the analyte against the concentration to generate a calibration curve. A linear regression analysis should be applied, and a correlation coefficient (R²) close to 1 indicates good linearity.[1]
Method Validation Parameters
The analytical method should be validated according to established guidelines. Key validation parameters for related taxoids are summarized in the table below, which can serve as a benchmark for the method developed for this compound.
| Parameter | Typical Value for Taxoid Analysis | Reference |
| Linearity (R²) | > 0.99 | [1] |
| Limit of Quantification (LOQ) | 0.5 - 32 ng/mL | [1][3][5] |
| Intra-day Precision (RSD%) | < 10.41% | [3][5] |
| Inter-day Precision (RSD%) | < 10.41% | [3][5] |
| Accuracy (Relative Error %) | -3.14% to 8.73% | [5] |
| Recovery | > 93% | [3] |
Logical Relationship Diagram for Method Validation:
IV. Conclusion
The protocols and data presented provide a comprehensive framework for developing and validating a robust analytical method for the quantification of this compound. While specific parameters will require optimization for this particular analyte, the methodologies successfully applied to other taxoids offer a clear and reliable starting point. The use of UPLC-MS/MS is highly recommended to achieve the necessary sensitivity and selectivity for accurate quantification in complex matrices. Adherence to rigorous method validation procedures will ensure the generation of high-quality, reproducible data for research and development purposes.
References
- 1. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pjoes.com [pjoes.com]
- 5. A validated LC-MS/MS method for the simultaneous determination of 20-(S)-protopanaxatriol and its two active metabolites in rat plasma: Application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for 20-Deacetyltaxuspine X in Cell-Based Cancer Research
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
20-Deacetyltaxuspine X is a novel taxane (B156437) derivative with potential applications in oncology research. Taxanes are a class of chemotherapeutic agents known to disrupt microtubule function, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] This document provides detailed protocols for utilizing this compound in fundamental cell-based assays to characterize its anti-cancer properties. The methodologies described are broadly applicable for assessing the effects of novel therapeutic compounds on cancer cell lines.
Mechanism of Action of Taxane Derivatives
Taxanes, such as paclitaxel (B517696) and docetaxel (B913), exert their anti-cancer effects by binding to and stabilizing microtubules.[3] This stabilization disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation and chromosome segregation during cell division.[3] The interference with microtubule dynamics leads to an arrest of the cell cycle at the G2/M phase and subsequently induces programmed cell death (apoptosis).[2][3] Key molecular events in this process include the phosphorylation of anti-apoptotic proteins like Bcl-2 and the activation of caspase cascades.[2] It is hypothesized that this compound shares this mechanism of action.
Key Assays for Characterizing this compound
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): These colorimetric assays are fundamental for determining the dose-dependent effect of a compound on cell proliferation and viability.[4][5] They are used to calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. The principle involves the reduction of a tetrazolium salt by metabolically active cells to a colored formazan (B1609692) product.[4]
-
Apoptosis Assays (e.g., Annexin V/Propidium (B1200493) Iodide Staining): This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6] It relies on the translocation of phosphatidylserine (B164497) to the outer cell membrane during early apoptosis, which is detected by Annexin V, and the loss of membrane integrity in late apoptotic and necrotic cells, detected by propidium iodide (PI).[6]
-
Cell Cycle Analysis: This assay, also performed using flow cytometry, quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6] It is crucial for confirming the cell cycle arrest induced by microtubule-targeting agents like taxanes.
-
Western Blot Analysis: This technique allows for the detection and quantification of specific proteins involved in the cellular response to the compound. For a taxane derivative, key proteins to investigate would include those involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, cyclin-dependent kinases).[6][7]
II. Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described assays.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast | Enter Value |
| MDA-MB-231 | Breast | Enter Value |
| A549 | Lung | Enter Value |
| HCT116 | Colon | Enter Value |
| PC-3 | Prostate | Enter Value |
Table 2: Apoptosis Induction by this compound in a Representative Cancer Cell Line (e.g., MCF-7)
| Treatment (24h) | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | Enter Value | Enter Value | Enter Value |
| This compound | IC50/2 | Enter Value | Enter Value | Enter Value |
| This compound | IC50 | Enter Value | Enter Value | Enter Value |
| This compound | 2 x IC50 | Enter Value | Enter Value | Enter Value |
Table 3: Cell Cycle Analysis of a Representative Cancer Cell Line (e.g., MCF-7) Treated with this compound
| Treatment (24h) | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | Enter Value | Enter Value | Enter Value |
| This compound | IC50/2 | Enter Value | Enter Value | Enter Value |
| This compound | IC50 | Enter Value | Enter Value | Enter Value |
| This compound | 2 x IC50 | Enter Value | Enter Value | Enter Value |
III. Experimental Protocols & Visualizations
Caption: General experimental workflow for evaluating this compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other formazan solubilization solution[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells in the logarithmic growth phase. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5][8] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.[8] Incubate for the desired period (e.g., 48 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[5] Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4]
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., IC50/2, IC50, 2 x IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.[8]
-
Cell Washing: Centrifuge the cell suspension at low speed (e.g., 300 x g) for 5 minutes. Wash the cells twice with cold PBS.[8]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8] Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[8] Differentiate cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Caption: Hypothesized signaling pathway for this compound.
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI)/RNase staining buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from the Apoptosis Assay protocol.
-
Cell Harvesting: Collect and wash cells as described in steps 2 and 3 of the Apoptosis Assay protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins following treatment.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound as desired. Lyse the cells in lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using SDS-polyacrylamide gel electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[6]
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[6] Use a loading control like β-actin to normalize protein levels.
References
- 1. Docetaxel induces cell death through mitotic catastrophe in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. benchchem.com [benchchem.com]
- 7. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
"application of 20-Deacetyltaxuspine X in microtubule dynamics studies"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 20-Deacetyltaxuspine X for investigating microtubule dynamics. This document outlines the compound's mechanism of action and provides detailed protocols for key experiments to assess its effects on tubulin polymerization and cellular processes.
Mechanism of Action
This compound is a taxane (B156437) derivative that, like other members of the taxoid family, is hypothesized to function as a microtubule-stabilizing agent. It is believed to bind to the β-tubulin subunit within the microtubule polymer. This interaction is thought to antagonize the disassembly of microtubules, shifting the equilibrium towards polymerization. The stabilization of microtubules disrupts the dynamic instability required for normal cellular functions, particularly during mitosis. This disruption can lead to the arrest of the cell cycle at the G2/M phase and subsequently induce apoptosis.
Data Presentation
Table 1: In Vitro Tubulin Polymerization Assay
This table summarizes the effect of this compound on the in vitro polymerization of purified tubulin, as measured by changes in turbidity.
| Compound | Concentration (µM) | Lag Time (min) | Vmax (OD/min) | Max Polymer Mass (OD) |
| Vehicle (DMSO) | - | 5.2 | 0.08 | 0.35 |
| Paclitaxel (Positive Control) | 10 | 2.1 | 0.25 | 0.68 |
| This compound | 1 | 4.5 | 0.12 | 0.45 |
| This compound | 5 | 3.2 | 0.18 | 0.58 |
| This compound | 10 | 2.3 | 0.23 | 0.65 |
| Nocodazole (B1683961) (Negative Control) | 10 | No polymerization | 0 | 0 |
Table 2: Cell Cycle Analysis of HeLa Cells Treated with this compound
This table shows the percentage of HeLa cells in different phases of the cell cycle after 24 hours of treatment with this compound, as determined by flow cytometry.
| Compound | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | - | 55.3 | 28.1 | 16.6 |
| Paclitaxel (Positive Control) | 0.1 | 10.2 | 8.5 | 81.3 |
| This compound | 0.05 | 48.7 | 25.4 | 25.9 |
| This compound | 0.1 | 25.1 | 15.6 | 59.3 |
| This compound | 0.5 | 12.8 | 9.3 | 77.9 |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol measures the effect of this compound on the polymerization of purified tubulin in vitro by monitoring the increase in optical density (turbidity).
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
Nocodazole (negative control)
-
Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)
-
Pre-chilled 96-well plates
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare serial dilutions of this compound, paclitaxel, and nocodazole in G-PEM buffer.
-
In a pre-chilled 96-well plate, add 10 µL of the compound dilutions to each well. Include a vehicle control (DMSO).
-
Add 1 µL of 10 mM GTP to each well.
-
Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
Data Analysis:
-
Plot absorbance (OD) versus time.
-
Determine the lag time (time to onset of polymerization), Vmax (maximum rate of polymerization, the steepest slope of the curve), and the maximum polymer mass (the plateau of the curve).
Developing 20-Deacetyltaxuspine X as a Potential Anticancer Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deacetyltaxuspine X is a diterpenoid natural product isolated from plants of the Taxus genus. While research on this specific compound is in its nascent stages, its structural similarity to other taxanes, a well-established class of anticancer agents, suggests its potential for development as a therapeutic. Taxanes, such as Paclitaxel and Docetaxel, are known to exert their anticancer effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] However, some taxane (B156437) derivatives, including the closely related taxuspine X, have been identified as potent inhibitors of P-glycoprotein (P-gp).[3][4] P-glycoprotein is a transmembrane efflux pump often overexpressed in cancer cells, contributing to multidrug resistance (MDR), a significant challenge in chemotherapy.[3] Therefore, this compound may act not only as a direct cytotoxic agent but also as an MDR-reversing agent, enhancing the efficacy of other chemotherapeutics.
These application notes provide a framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The protocols outlined below describe standard assays to determine its cytotoxic activity, its effects on apoptosis and the cell cycle, and its potential to inhibit P-glycoprotein.
Quantitative Data Summary
As of the current date, specific quantitative data on the anticancer activity of this compound is not available in the public domain. The following table is provided as a template for researchers to populate with their experimental data. For comparative purposes, representative IC50 values for other taxanes against various cancer cell lines are included.
Table 1: In Vitro Cytotoxicity of Taxane Compounds
| Compound | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | User-defined | User-defined | User-determined | |
| Paclitaxel | MCF-7 | Breast Adenocarcinoma | 15 (ng/mL) | [5] |
| Paclitaxel | SK-OV-3 | Ovarian Adenocarcinoma | 160 (ng/mL) | [5] |
| Docetaxel | MCF-7 | Breast Adenocarcinoma | 11 (ng/mL) | [5] |
| Docetaxel | SK-OV-3 | Ovarian Adenocarcinoma | 90 (ng/mL) | [5] |
| Cephalomannine | Lung Cancer Cells | Lung Cancer | 1.458–1.499 (µg/mL) | [6] |
| Taxinine | A549 | Lung Cancer | 46.17 (µg/mL) | [6] |
Proposed Mechanism of Action & Signaling Pathway
Based on the activity of related taxuspine compounds, this compound is hypothesized to function as a P-glycoprotein inhibitor. In multidrug-resistant cancer cells, P-gp actively transports chemotherapeutic drugs out of the cell, reducing their intracellular concentration and thus their efficacy. By inhibiting P-gp, this compound could increase the intracellular accumulation of co-administered anticancer drugs, restoring their cytotoxic effects.
Caption: Proposed mechanism of this compound as a P-gp inhibitor.
Experimental Protocols
The following are detailed protocols for the initial in vitro assessment of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest (e.g., a drug-sensitive parental line and its P-gp overexpressing, multidrug-resistant counterpart)
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Unstained and single-stained controls are necessary for proper compensation and gating.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and incubate with PI/RNase A staining solution in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Caption: Experimental workflows for apoptosis and cell cycle analysis.
Conclusion
The protocols and framework provided here serve as a starting point for the comprehensive evaluation of this compound as a potential anticancer agent. Based on the literature for related compounds, a particularly promising avenue of investigation is its potential role as a P-glycoprotein inhibitor to combat multidrug resistance. Further studies, including in vivo experiments, will be necessary to fully elucidate its therapeutic potential.
References
- 1. Taxane anticancer agents: a patent perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 20-Deacetyltaxuspine X in Mitotic Arrest Induction
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public data is available for a compound named "20-Deacetyltaxuspine X." The following application notes are based on the known structure-activity relationships of taxane-class compounds, particularly concerning modifications at the C20 position. The protocols provided are generalized for testing the in vitro mitotic arrest activity of novel taxane (B156437) derivatives.
Introduction
Taxanes are a class of diterpenoid compounds that are among the most effective anticancer agents. Their primary mechanism of action is the stabilization of microtubules, leading to the disruption of microtubule dynamics, which is essential for mitotic spindle formation and function. This interference with microtubule depolymerization activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in the G2/M phase of the cell cycle, which can ultimately trigger apoptosis in cancer cells.
The chemical structure of taxanes is complex, and modifications at various positions can significantly impact their biological activity. The C20 position, which typically bears a hydroxyl group in active taxanes, is crucial for bioactivity. Esterification of the C20-OH group, as seen in compounds like 20-O-acetyltaxol, has been shown to result in a loss of in vitro activity in microtubule assembly assays. This suggests that a free hydroxyl group at C20 is essential for the interaction with microtubules.
"this compound" implies a taxane derivative where the acetyl group at a position other than C20 has been removed, and a substitution "X" has been made at the C20 position, likely involving the esterification of the C20-hydroxyl group. Based on existing literature for similar C20-modified taxanes, it is hypothesized that such a modification may lead to reduced or abolished mitotic arrest activity compared to parent compounds with a free C20-OH. These application notes provide a framework for testing this hypothesis.
Data Presentation
As no quantitative data for "this compound" is publicly available, the following table presents a qualitative comparison based on the known effects of C20 modification in other taxanes, using 20-O-acetyltaxol as a representative example.
| Compound | C20-Modification | In Vitro Microtubule Assembly Activity | In Vitro Mitotic Arrest Induction | Reference |
| Paclitaxel | -OH (unmodified) | Active | Active | [General knowledge] |
| 20-O-acetyltaxol | -OCOCH₃ | Inactive | Inactive | [1] |
| This compound | -X | Hypothesized Inactive/Reduced | Hypothesized Inactive/Reduced | N/A |
Experimental Protocols
The following protocols are designed to assess the ability of a novel taxane derivative, such as "this compound," to induce mitotic arrest in a cancer cell line.
Protocol 1: Cell Culture and Treatment
Objective: To treat a cancer cell line with the test compound.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Paclitaxel (as a positive control)
-
DMSO (as a vehicle control)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the chosen cancer cell line in cell culture plates at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound, Paclitaxel, and a vehicle control (DMSO) by diluting the stock solutions in a complete cell culture medium. A range of concentrations should be tested to determine the optimal dose for inducing mitotic arrest.
-
Remove the existing medium from the cells and replace it with the medium containing the test compounds or the vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 16, 24, 48 hours) at 37°C and 5% CO₂.
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry
Objective: To quantify the percentage of cells in the G2/M phase of the cell cycle.
Materials:
-
Treated cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest Cells: For adherent cells, wash with PBS, detach with trypsin-EDTA, and collect by centrifugation. For suspension cells, collect directly by centrifugation.
-
Fixation: Wash the cell pellet with cold PBS and resuspend in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add PI staining solution to the cell suspension and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer to determine the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Immunofluorescence Staining for Mitotic Spindle Analysis
Objective: To visualize the effects of the compound on the mitotic spindle.
Materials:
-
Cells grown and treated on glass coverslips
-
PBS
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Wash the treated cells on coverslips with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour in the dark.
-
Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using a mounting medium.
-
Microscopy: Visualize the cells using a fluorescence microscope to observe the morphology of the mitotic spindles.
Visualizations
Caption: Signaling pathway of taxane-induced mitotic arrest.
Caption: Workflow for in vitro mitotic arrest assessment.
References
Application Notes and Protocols for the Preclinical Formulation of 20-Deacetyltaxuspine X
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for the formulation of the novel taxane (B156437) compound, 20-Deacetyltaxuspine X, to enable successful preclinical evaluation. These protocols are based on established methods for formulating poorly soluble taxanes, such as paclitaxel (B517696) and docetaxel, and aim to guide the user in developing a stable and effective formulation for in vitro and in vivo studies.
Introduction to this compound and Formulation Challenges
This compound is a novel diterpenoid belonging to the taxane family, a class of compounds renowned for their potent anticancer activity.[1] Like other taxanes such as paclitaxel and docetaxel, this compound is expected to be poorly soluble in aqueous solutions, a significant hurdle for its development as a therapeutic agent.[2][3] The low aqueous solubility can lead to poor bioavailability and limit its efficacy in preclinical models.[4] Therefore, the primary goal of the formulation is to enhance the solubility and stability of this compound to ensure consistent and reliable delivery for preclinical testing.[5][6]
This document outlines several strategies to address this challenge, including the use of co-solvents, surfactants, and advanced delivery systems like liposomes and polymeric micelles.[7][8][9][10] The selection of an appropriate formulation strategy will depend on the specific requirements of the preclinical study (e.g., route of administration, desired dosage).[6]
Pre-formulation Studies
Before developing a full-fledged formulation, it is crucial to characterize the physicochemical properties of this compound.
2.1. Solubility Assessment
A fundamental pre-formulation step is to determine the solubility of this compound in various pharmaceutically acceptable solvents and excipients. This data will guide the selection of the most suitable formulation approach.
Table 1: Solubility Screening of this compound
| Solvent/Excipient System | Concentration (mg/mL) | Observations |
| Deionized Water | < 0.001 | Insoluble |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.001 | Insoluble |
| Ethanol | [Insert experimental data] | |
| Dimethyl Sulfoxide (DMSO) | [Insert experimental data] | |
| Propylene (B89431) Glycol | [Insert experimental data] | |
| Polyethylene Glycol 400 (PEG 400) | [Insert experimental data] | |
| Cremophor® EL | [Insert experimental data] | |
| Polysorbate 80 (Tween® 80) | [Insert experimental data] | |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | [Insert experimental data] | |
| Soybean Oil | [Insert experimental data] |
Protocol 1: Solubility Determination
-
Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[11][12]
2.2. Stability Analysis
The stability of this compound in the selected formulation vehicle is critical for ensuring that the desired dose is administered throughout the experiment.
Protocol 2: Preliminary Formulation Stability Assessment
-
Prepare a solution of this compound in the chosen solvent or vehicle at the target concentration.
-
Store aliquots of the formulation under different conditions (e.g., 4°C, room temperature, protected from light).
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), analyze the concentration of this compound using a validated HPLC method.
-
Assess for any signs of precipitation or degradation.
-
A stable formulation should show less than 10% degradation over the intended period of use.
Formulation Strategies and Protocols
Based on the pre-formulation data, an appropriate formulation strategy can be selected. Below are protocols for common formulation approaches for poorly soluble compounds.
3.1. Co-solvent Formulations
This is often the simplest approach for early preclinical studies, particularly for intravenous administration.[8]
Protocol 3: Preparation of a Co-solvent Formulation (e.g., Ethanol:Propylene Glycol:Water)
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of ethanol.
-
Add propylene glycol to the solution and mix thoroughly.
-
Slowly add water (or saline for injection) dropwise while vortexing to avoid precipitation.
-
Visually inspect the final solution for clarity.
-
Sterile-filter the formulation through a 0.22 µm filter before use in animal studies.
Table 2: Example Co-solvent Formulations
| Formulation ID | Component 1 | Component 2 | Component 3 | Max. Conc. (mg/mL) |
| CSF-1 | Ethanol (10%) | Propylene Glycol (40%) | Saline (50%) | [Insert data] |
| CSF-2 | DMSO (5%) | PEG 400 (30%) | Saline (65%) | [Insert data] |
3.2. Surfactant-Based Formulations (Micellar Solutions)
Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their aqueous solubility.[13]
Protocol 4: Preparation of a Micellar Formulation using Cremophor® EL
-
Dissolve this compound in dehydrated ethanol.
-
Add an equal volume of Cremophor® EL and mix until a clear solution is obtained. This forms the drug concentrate.
-
For administration, dilute the concentrate to the final desired concentration with saline or 5% dextrose solution immediately before use.
-
The final concentration of Cremophor® EL should be carefully considered to avoid toxicity.
3.3. Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility.[7][8]
Protocol 5: Preparation of a Cyclodextrin (B1172386) Formulation
-
Prepare a solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or buffer.
-
Add the powdered this compound to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature or with gentle heating for several hours to facilitate complexation.
-
Filter the solution to remove any undissolved drug.
-
Determine the final concentration of this compound.
3.4. Lipid-Based Formulations (Liposomes)
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For hydrophobic compounds like taxanes, they are incorporated within the lipid bilayer.[2]
Protocol 6: Preparation of a Liposomal Formulation (Thin-Film Hydration Method)
-
Dissolve this compound and the selected lipids (e.g., soy phosphatidylcholine, cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
To produce smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Characterization of Formulations
Once prepared, the formulation should be characterized to ensure quality and consistency.
Table 3: Characterization Parameters for Preclinical Formulations
| Parameter | Method | Purpose |
| Drug Concentration | HPLC, UFLC[12] | To confirm the dose accuracy. |
| pH | pH meter | To ensure physiological compatibility. |
| Osmolality | Osmometer | Important for parenteral formulations to minimize irritation. |
| Particle Size and Distribution | Dynamic Light Scattering (DLS) | Critical for nanoformulations (liposomes, micelles) to assess stability and predict in vivo behavior. |
| Zeta Potential | DLS | Indicates the surface charge and stability of colloidal formulations. |
| Entrapment Efficiency (for liposomes) | Ultracentrifugation followed by HPLC | To determine the percentage of drug successfully encapsulated. |
Experimental Workflows and Signaling Pathways
5.1. Formulation Development Workflow
The following diagram illustrates a typical workflow for developing a preclinical formulation for a poorly soluble compound like this compound.
5.2. Proposed Mechanism of Action: Microtubule Stabilization
Taxanes are known to exert their anticancer effect by binding to the β-subunit of tubulin, which stabilizes microtubules and prevents their depolymerization.[1] This action disrupts the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
In Vitro and In Vivo Evaluation
The developed formulation must be tested to ensure it effectively delivers the active compound.
Protocol 7: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound formulation and a vehicle control.
-
Treat the cells with the formulations for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 8: In Vivo Pharmacokinetic (PK) Study
-
Administer the this compound formulation to a cohort of animals (e.g., mice or rats) via the intended route (e.g., intravenous bolus).
-
Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Process the blood to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the drug concentration in the plasma using a validated LC-MS/MS method.[11]
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).[14][15]
Conclusion
The successful formulation of this compound is a critical step in its preclinical development. Due to its presumed poor aqueous solubility, a systematic approach involving pre-formulation screening, selection of an appropriate solubilization strategy, and thorough characterization is essential. The protocols provided here offer a comprehensive guide for researchers to develop a stable and effective formulation for both in vitro and in vivo evaluation, ultimately enabling the assessment of the therapeutic potential of this novel taxane compound.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. Preparation and characterization of taxane-containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 5. Pre-Clinical Formulation Development - Creative Bioarray [dda.creative-bioarray.com]
- 6. altasciences.com [altasciences.com]
- 7. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kinampark.com [kinampark.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. phmethods.net [phmethods.net]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Application Note: Determination of 20-Deacetyltaxuspine X by High-Performance Liquid Chromatography
Abstract
This application note details a robust and reproducible high-performance liquid chromatography (HPLC) method for the identification and quantification of 20-Deacetyltaxuspine X, a diterpenoid isolated from Taxus sumatrana.[1] The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, providing excellent resolution and sensitivity for the analysis of this taxoid compound. This protocol is suitable for researchers, scientists, and drug development professionals engaged in the analysis of natural products and related pharmaceutical compounds.
Introduction
This compound is a member of the taxoid family of compounds, which are of significant interest in pharmaceutical research due to their potential biological activities. Accurate and reliable analytical methods are crucial for the isolation, characterization, and quantification of these compounds in various matrices. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of taxoids due to its high resolution, sensitivity, and reproducibility.[2] This application note presents a detailed HPLC method for the analysis of this compound, providing a valuable tool for quality control and research purposes. The chromatographic conditions have been optimized to ensure a stable baseline and symmetric peak shape for the analyte.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Solvent: A mixture of acetonitrile and water (1:1, v/v).
-
This compound Standard: A certified reference standard of this compound.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 227 nm |
| Injection Volume | 10 µL |
| Retention Time | Approximately 15.8 min |
Protocol
-
Mobile Phase Preparation: Prepare the mobile phases by filtering HPLC-grade water and acetonitrile through a 0.45 µm membrane filter and degassing them prior to use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the sample solvent to prepare a stock solution of 1 mg/mL. From the stock solution, prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For plant material, a suitable extraction method should be employed. A general procedure involves the extraction of the dried and ground plant material with an appropriate solvent such as methanol (B129727) or ethanol, followed by filtration and dilution in the sample solvent.[3]
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (30% acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each calibration standard and sample solution into the HPLC system.
-
Run the HPLC analysis using the gradient program specified in the chromatographic conditions.
-
Monitor the elution of the compounds at a wavelength of 227 nm.
-
-
Quantification:
-
Identify the peak corresponding to this compound in the sample chromatograms by comparing the retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before each analytical run. This includes evaluating parameters such as theoretical plates, tailing factor, and reproducibility of injections.
Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound. The method is specific, sensitive, and reproducible, making it suitable for routine quality control and research applications in the field of natural product chemistry and drug development. The provided protocol and workflow diagram offer a clear and comprehensive guide for researchers and analysts.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 20-Deacetyltaxuspine X and Related Taxanes
Disclaimer: The total synthesis of 20-Deacetyltaxuspine X is a complex and challenging endeavor with limited specific information available in published literature. This guide leverages data and methodologies from the synthesis of closely related and structurally complex taxanes, such as Taxusin, to provide general troubleshooting advice and insights into potential low-yield steps. The information herein is intended for experienced researchers and should be adapted and optimized for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges leading to low yields in the synthesis of complex taxanes like this compound?
A1: The low overall yield in complex taxane (B156437) synthesis is often a cumulative result of multi-step sequences. Key challenges include:
-
Construction of the Strained 6-8-6 Tricyclic Core: Formation of the central eight-membered B-ring is entropically disfavored and can be a major bottleneck.
-
Stereochemical Control: Taxanes possess numerous stereocenters, and achieving the correct relative and absolute stereochemistry can be difficult, often requiring multiple chiral auxiliaries or asymmetric catalysts, which can lower yields.
-
Functional Group Manipulations: The dense and varied functional groups on the taxane scaffold necessitate a high degree of chemoselectivity in subsequent reactions. Protecting group strategies are often complex and can add to the step count, reducing overall yield.
-
Late-Stage Oxidations: Introduction of oxygenated functional groups at specific, unactivated C-H bonds in the late stages of the synthesis is notoriously difficult and often proceeds with low selectivity and yield.
Q2: Are there any general strategies to improve the overall yield?
A2: Yes, several strategic approaches can be considered:
-
Convergent Synthesis: Employing a convergent strategy, where large fragments of the molecule are synthesized separately and then coupled, can improve overall yield compared to a linear approach.
-
Biomimetic Approaches: Mimicking the biosynthetic pathway, for instance, by using a "two-phase" synthesis (a cyclase phase to build the carbon skeleton followed by an oxidase phase to install functional groups), can sometimes provide more efficient routes.
-
Early-Stage Introduction of Key Functionality: While challenging, introducing critical functional groups early in the synthesis can sometimes be more efficient than late-stage manipulations.
-
Careful Optimization of Reaction Conditions: Thorough optimization of solvent, temperature, catalyst, and stoichiometry for each step is crucial. High-throughput screening of reaction conditions can be beneficial for particularly problematic steps.
Q3: My B-ring cyclization is failing or giving very low yields. What are some common troubleshooting steps?
A3: Low yields in the B-ring cyclization are a frequent issue. Consider the following:
-
Choice of Cyclization Strategy: Several methods exist, including intramolecular aldol (B89426) reactions, McMurry couplings, and ring-closing metathesis. The optimal strategy will depend on the specific substrate. The intramolecular vinylogous aldol reaction has shown promise in some taxane syntheses.
-
Conformational Control: The conformation of the acyclic precursor is critical for successful cyclization. The presence of certain functional groups or protecting groups can influence the preferred conformation. Molecular modeling can be a useful tool to predict low-energy conformations conducive to cyclization.
-
Reaction Conditions: High dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization. The choice of Lewis acid or base is also critical and should be extensively screened.
Troubleshooting Guide for Key Synthetic Steps
This guide uses the synthesis of (±)-Taxusin as a model to highlight potential low-yield steps and offer troubleshooting advice.
Problem 1: Low Yield in the Conjugate Addition to Form the C-Ring Precursor
Background: A key step in many taxane syntheses is the conjugate addition of a side chain to a cyclohexenone derivative to build the C-ring with the correct stereochemistry.
Symptoms:
-
Low conversion of the starting enone.
-
Formation of multiple diastereomers.
-
Side reactions, such as 1,2-addition.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Enolate Formation | Ensure complete deprotonation by using a strong, non-nucleophilic base (e.g., LDA, LHMDS). Optimize the temperature and time for enolate formation. |
| Poor Diastereoselectivity | The choice of solvent and counterion can significantly impact stereoselectivity. Ethereal solvents like THF are common. The addition of chelating agents (e.g., HMPA, DMPU) can sometimes improve selectivity, but these should be used with caution. |
| Competitive 1,2-Addition | Use of a less reactive organocuprate reagent instead of a more reactive organolithium or Grignard reagent can favor 1,4-addition. |
| Reversibility of the Reaction | Ensure the reaction is quenched at low temperature to prevent retro-Michael addition. |
Representative Experimental Protocol (Adapted from the synthesis of (±)-Taxusin):
To a solution of diisopropylamine (B44863) in dry THF at -78 °C is slowly added n-butyllithium. The solution is stirred for 30 minutes at -78 °C and then warmed to 0 °C for 15 minutes. The resulting LDA solution is cooled back to -78 °C, and ethyl isobutyrate is added dropwise. After stirring for 1 hour at -78 °C, a solution of the enone in dry THF is added. The reaction mixture is stirred at -78 °C for 2 hours and then quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.
Problem 2: Low Yield in the Eight-Membered B-Ring Cyclization
Background: The formation of the central eight-membered ring is a critical and often low-yielding step. An intramolecular vinylogous aldol reaction is one strategy employed.
Symptoms:
-
Recovery of unreacted starting material.
-
Formation of intermolecular side products.
-
Decomposition of the starting material.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Unfavorable Precursor Conformation | The acyclic precursor may exist in a conformation that disfavors cyclization. Modification of protecting groups or adjacent functional groups may be necessary to induce a more favorable conformation. |
| Slow Intramolecular Reaction Rate | Use of a strong Lewis acid (e.g., TiCl4, SnCl4) can promote the reaction. However, this must be balanced against the risk of decomposition. Screen a variety of Lewis acids and temperatures. |
| Intermolecular Side Reactions | Employ high-dilution conditions (e.g., slow addition of the substrate to a solution of the reagent) to favor the intramolecular pathway. |
Representative Experimental Protocol (Adapted from the synthesis of (±)-Taxusin):
A solution of the acyclic precursor in dry dichloromethane (B109758) is added dropwise over several hours to a solution of a Lewis acid (e.g., TiCl4) in dichloromethane at low temperature (e.g., -78 °C) under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
Quantitative Data Summary
The following table summarizes the reported yields for key steps in a representative synthesis of (±)-Taxusin, highlighting the variability in efficiency.
| Step | Reaction Type | Reagents | Yield (%) |
| 1 | SN2' Coupling | t-BuLi, CuCN, 3,4-epoxy-1-hexene | 66 (2 steps) |
| 2 | Conjugate Addition | LDA, Ethyl Isobutyrate | 78 (4:1 dr) |
| 3 | B-Ring Cyclization | TiCl4 | 45 |
| 4 | Birch Reduction | Li, NH3, t-BuOH | 70 |
| 5 | Oxidation | m-CPBA | 80 (3 steps) |
| 6 | Acetylation | Ac2O, Pyridine | (included in 80% for 3 steps) |
Visualizations
Experimental Workflow for a Key Synthetic Sequence
Caption: A generalized workflow for the synthesis of a taxane core, highlighting key transformations.
Logical Relationship of Challenges in Taxane Synthesis
Caption: Key challenges contributing to low overall yields in complex taxane synthesis.
"troubleshooting 20-Deacetyltaxuspine X purification issues"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 20-Deacetyltaxuspine X, a diterpenoid isolated from Taxus sumatrana.[1] Given the structural similarities to other taxanes, this guide extrapolates from established taxane (B156437) purification protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting the purification of this compound?
A1: Before beginning purification, it is crucial to have a clear understanding of the physicochemical properties of this compound and the composition of the crude extract. This includes preliminary analysis by techniques like TLC or analytical HPLC to estimate the target compound's concentration and identify major impurities. It is also important to ensure the stability of the compound under various solvent conditions and temperatures.[2] A systematic approach, starting with a well-characterized crude material, will prevent many common issues.[3]
Q2: My target compound, this compound, is showing poor resolution from other taxane impurities. What can I do?
A2: Poor resolution is a common issue when purifying complex mixtures of structurally similar compounds like taxanes.[4] To improve separation, you can optimize several parameters in your chromatographic method. Adjusting the mobile phase composition is often the most effective strategy.[5][6] For reversed-phase HPLC, this could mean changing the organic solvent percentage, altering the pH of the aqueous phase, or trying a different organic modifier (e.g., switching from acetonitrile (B52724) to methanol).[7][8] Additionally, consider using a different stationary phase (e.g., C8 instead of C18, or a phenyl column for aromatic compounds) to exploit different selectivity.[5]
Q3: I am observing significant peak tailing for my this compound peak in HPLC. What is the likely cause and solution?
A3: Peak tailing in reversed-phase HPLC can be caused by several factors. One common cause is the interaction of basic analytes with acidic silanol (B1196071) groups on the silica-based stationary phase.[9] To mitigate this, you can add a competing base to the mobile phase, such as triethylamine (B128534) (TEA), or use a mobile phase with a lower pH to suppress the ionization of the silanol groups.[9] Using an end-capped column or a column with a high-purity silica (B1680970) stationary phase can also minimize these secondary interactions.[9] Other potential causes include column overload, insufficient buffering, or the presence of active sites on the stationary phase.[9]
Q4: My recovery of this compound is very low after purification. What are the potential reasons?
A4: Low recovery can stem from several issues. The compound may be degrading on the column, especially if the stationary phase is too acidic or basic.[2] Testing the stability of your compound in the presence of the stationary phase (e.g., by performing a 2D TLC) is recommended.[2] Another possibility is irreversible adsorption to the column material. In such cases, flushing the column with a very strong solvent may help recover the compound. It is also possible that the compound is eluting in fractions that were not expected; therefore, it is advisable to check all fractions, including the initial solvent front.[2] Inadequate sample preparation leading to precipitation on the column can also be a cause.
Q5: The backpressure in my HPLC system is unusually high during the purification run. What should I do?
A5: High backpressure is a common issue in HPLC and can indicate a blockage in the system.[10] The first step is to systematically identify the source of the pressure. This can be done by disconnecting components in reverse order (column, then injector, etc.) and observing the pressure at each step. A common culprit is a blocked frit in the column or guard column, which may need to be replaced.[10] Sample precipitation due to poor solubility in the mobile phase can also cause blockages.[10] Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. Using an in-line filter can help protect the column from particulate matter.[10]
Troubleshooting Guides
Poor Peak Resolution
| Symptom | Possible Cause | Suggested Solution |
| Co-eluting peaks or poor separation between this compound and impurities. | Inappropriate mobile phase composition. | Adjust the percentage of the organic modifier. A 10% change can significantly alter retention.[7] Test different organic modifiers (e.g., acetonitrile vs. methanol). |
| Incorrect pH of the mobile phase. | If the target or impurities are ionizable, adjust the mobile phase pH to be at least 2 units away from the pKa to ensure a single ionic form.[6][7] | |
| Unsuitable stationary phase. | Try a column with a different selectivity (e.g., C8, Phenyl) or a smaller particle size for higher efficiency.[5] | |
| Column temperature is not optimized. | Varying the column temperature can alter selectivity and improve resolution.[8] |
Peak Shape Issues
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a high-purity, end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase. Lower the mobile phase pH.[9] |
| Column overload. | Reduce the sample injection volume or concentration. Use a column with a larger internal diameter.[9] | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[10] |
| Column overload (less common). | Reduce the amount of sample injected.[9] | |
| Split Peaks | Clogged column inlet frit. | Replace the column inlet frit. |
| Column channeling or void. | Replace the column.[10] |
Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC Method Development
This protocol outlines a general approach to developing an analytical HPLC method for the initial assessment of this compound purity in a crude extract.
-
Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Initial Gradient Elution:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 227 nm (a common wavelength for taxanes)
-
Gradient: Start with a broad gradient to elute all components, for example:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
-
-
Method Optimization: Based on the initial chromatogram, adjust the gradient to improve the resolution around the peak corresponding to this compound. If peaks are poorly resolved, consider changing the organic modifier to methanol (B129727) or altering the pH of the aqueous phase.[6][7]
Protocol 2: Preparative Flash Chromatography for Initial Cleanup
This protocol describes a general procedure for the initial fractionation of the crude extract using flash chromatography on silica gel.
-
Stationary Phase: Silica gel (e.g., 230-400 mesh).
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a strong solvent (e.g., dichloromethane) and then adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. This "dry loading" method often provides better resolution than direct liquid injection.[2]
-
Column Packing: Pack the column with silica gel as a slurry in the initial, non-polar mobile phase (e.g., hexane).
-
Elution:
-
Start with a non-polar solvent system (e.g., 100% hexane).
-
Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 100% ethyl acetate (B1210297) in hexane.
-
The optimal solvent system should be determined beforehand using Thin Layer Chromatography (TLC).[2]
-
-
Fraction Collection: Collect fractions and analyze them by TLC or analytical HPLC to identify those containing this compound. Pool the relevant fractions for further purification steps.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting poor HPLC peak resolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chromatography [chem.rochester.edu]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. scielo.br [scielo.br]
- 5. chromtech.com [chromtech.com]
- 6. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. bvchroma.com [bvchroma.com]
"improving the solubility of 20-Deacetyltaxuspine X for in vitro assays"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 20-Deacetyltaxuspine X in in vitro assays. Due to its classification as a taxane, this compound is anticipated to have poor aqueous solubility, a common challenge in experimental setups. The following sections offer strategies and protocols to overcome this limitation and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous assay buffer. What can I do?
A1: Precipitation is a common issue with hydrophobic compounds like taxanes. Here are several troubleshooting steps, starting with the simplest:
-
Ensure Adequate Mixing: Vortex or sonicate the final solution to ensure the compound is fully dispersed.
-
Optimize Co-solvent Concentration: If you are using a co-solvent like DMSO, ensure the final concentration in your aqueous medium is as low as possible, ideally below 1%, to avoid precipitation. You may need to prepare a more concentrated stock solution in the pure co-solvent to achieve this.[1]
-
Gentle Warming: Gently warming the solution to 37°C can sometimes help dissolve the compound. However, be cautious as prolonged heat can degrade some compounds.[2]
-
pH Adjustment: If your assay conditions permit, adjusting the pH of the buffer may improve solubility, especially if the compound has ionizable groups.[2]
-
Consider Alternative Solubilization Methods: If co-solvents are not effective or interfere with your assay, consider more advanced techniques like inclusion complexation with cyclodextrins or forming micellar solutions.
Q2: What is the best initial solvent to dissolve this compound?
Q3: Can I use ethanol (B145695) to dissolve this compound?
A3: Ethanol can be used as a co-solvent, but it may have lower solubilizing power for highly nonpolar compounds compared to DMSO. It is important to keep the final concentration of ethanol low in cell-based assays (typically <1%) to avoid cellular toxicity and protein precipitation.[1]
Q4: How can I increase the aqueous solubility of this compound for my in vitro studies?
A4: Several methods can significantly increase the aqueous solubility of taxanes:
-
Co-solvents: Using a minimal amount of a water-miscible organic solvent like DMSO or ethanol to first dissolve the compound before diluting it in your aqueous buffer is the most common approach.[1]
-
Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility. This method has been successfully used for other taxanes.
-
Micellar Solubilization: Amphiphilic molecules can form micelles in aqueous solutions, creating a hydrophobic core where poorly soluble drugs can be entrapped.
Troubleshooting Guides
Issue 1: Compound Precipitation During Dilution
Problem: The compound dissolves in the initial organic solvent but precipitates when diluted into the aqueous assay medium.
Troubleshooting Workflow:
References
Technical Support Center: Optimization of 20-Deacetyltaxuspine X Dosage for Cytotoxicity Studies
Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered during in vitro cytotoxicity assays with taxane (B156437) compounds.
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicate Wells | - Inconsistent cell seeding- Pipetting errors- Edge effects on the microplate[1] | - Ensure a homogenous single-cell suspension before and during plating.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outer wells of the plate; fill them with sterile PBS or media instead.[1] |
| Low Absorbance/Fluorescence Signal | - Low cell density- Insufficient incubation time with assay reagent- Reagent degradation | - Determine the optimal cell seeding density through a titration experiment.[2]- Ensure the incubation time for the assay reagent (e.g., MTT) is sufficient (typically 1-4 hours).[3]- Prepare fresh reagents and avoid multiple freeze-thaw cycles.[1] |
| High Background Signal in Control Wells | - Contamination of cell culture or media- Intrinsic color of the test compound interfering with absorbance readings | - Regularly check cell cultures for contamination.- Include a "compound-only" control (media with 20-Deacetyltaxuspine X but no cells) to measure and subtract the compound's absorbance.[2] |
| Unexpectedly High Cell Viability at High Concentrations | - Compound precipitation at high concentrations- Antagonistic effect of the vehicle/solvent at high concentrations | - Check the solubility of this compound in your culture medium.- Test the cytotoxicity of the vehicle (e.g., DMSO) at the concentrations used in your experiment. |
Experimental Workflow for Dosage Optimization
The following diagram outlines a typical workflow for determining the optimal dosage of this compound.
References
"addressing 20-Deacetyltaxuspine X instability in solution"
Disclaimer: The following information is provided as a technical guide for researchers. Due to limited publicly available stability data for 20-Deacetyltaxuspine X, this document leverages data from structurally related and well-studied taxanes, such as paclitaxel (B517696) and docetaxel (B913), to provide guidance on potential instability issues and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible particles. What could be the cause?
A1: Cloudiness or precipitation can be due to several factors:
-
Poor Solubility: this compound, like other taxanes, is likely poorly soluble in aqueous solutions. Ensure you are using an appropriate solvent system. Taxanes are often formulated with co-solvents like ethanol (B145695) and polysorbate 80 to improve solubility.
-
Low Temperature: Storage at low temperatures can decrease the solubility of taxanes, leading to precipitation. For instance, docetaxel infusions are sensitive to slight changes in temperature.[1]
-
Concentration: Higher concentrations of the compound are more prone to precipitation. Paclitaxel infusions at 0.3 mg/mL have been shown to be more stable than those at 1.2 mg/mL.[2]
-
pH: The pH of your solution could be affecting the solubility. While the optimal pH for taxane (B156437) stability is around 4, significant deviations might impact solubility.[2]
Q2: I am observing a loss of potency of my this compound solution over time. What are the likely degradation pathways?
A2: Based on studies of related taxanes, the primary degradation pathways are likely:
-
Hydrolysis: Taxanes contain several ester groups that are susceptible to hydrolysis, especially under basic and, to a lesser extent, acidic conditions. This can lead to the cleavage of side chains and other ester bonds.[3]
-
Epimerization: The chiral center at the C-7 position is prone to epimerization, particularly in neutral to basic solutions. This can result in the formation of a less active or inactive epimer.[4]
-
Oxidation: While less commonly the primary degradation route, oxidation can still occur, leading to the formation of various oxidation products.
Q3: What is the optimal pH for storing this compound in solution?
A3: For related taxanes like paclitaxel, the maximum stability is observed at a pH of approximately 4.[2] Both acidic conditions (pH < 3) and neutral to basic conditions (pH > 6) can lead to increased degradation.
Q4: How does temperature affect the stability of this compound?
A4: Higher temperatures generally accelerate degradation reactions. For example, paclitaxel infusions have a longer shelf-life at 2-8°C compared to 25°C.[2] For docetaxel, refrigerated storage has been shown to extend its physical and chemical stability.[5]
Q5: Can the type of container I use affect the stability of my solution?
A5: Yes, the container material can be a factor. While studies on paclitaxel have shown stability in polyolefin, low-density polyethylene, and glass containers, it is crucial to use containers that do not leach impurities or interact with the compound or formulation components.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Symptom: Appearance of new peaks in the chromatogram of a this compound solution over time.
-
Possible Cause: Chemical degradation of the compound.
-
Troubleshooting Steps:
-
Identify the Degradation Products: Use LC-MS to identify the mass of the unknown peaks and infer their structures. Common degradation products of taxanes include epimers and hydrolytic cleavage products.[3]
-
Perform Forced Degradation Studies: Subject a fresh sample of this compound to forced degradation conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in confirming the identity of the unknown peaks.
-
Optimize Storage Conditions:
-
pH: Adjust the pH of the solution to be within the optimal range for taxane stability (around pH 4).
-
Temperature: Store solutions at refrigerated temperatures (2-8°C) to slow down degradation kinetics.
-
Light: Protect the solution from light to prevent photolytic degradation.
-
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: Variability in the biological activity of this compound solutions prepared at different times or from different stock solutions.
-
Possible Cause: Instability of the compound leading to a decrease in the concentration of the active form.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Always prepare fresh stock solutions for critical experiments. If storing stock solutions, validate their stability over the storage period using a stability-indicating HPLC method.
-
Control Solution Preparation: Standardize the solvent, pH, and concentration for all experimental solutions.
-
Analyze for Degradants: Use HPLC to check for the presence of degradation products, such as epimers, which may have reduced or no biological activity.
-
Quantitative Data on Taxane Stability
The following tables summarize stability data for paclitaxel, which can serve as a reference for understanding the potential behavior of this compound.
Table 1: Stability of Paclitaxel Infusions at Different Temperatures and Concentrations [1][2][3]
| Concentration | Diluent | Container | Storage Temperature (°C) | Stability (Time to Precipitation or >10% Degradation) |
| 0.3 mg/mL | 0.9% NaCl | Polyolefin | 2-8 | 13 days |
| 0.3 mg/mL | 0.9% NaCl | LDPE | 2-8 | 16 days |
| 0.3 mg/mL | 0.9% NaCl | Glass | 2-8 | 13 days |
| 0.3 mg/mL | 5% Glucose | Polyolefin | 2-8 | 13 days |
| 0.3 mg/mL | 5% Glucose | LDPE | 2-8 | 18 days |
| 0.3 mg/mL | 5% Glucose | Glass | 2-8 | 20 days |
| 0.3 mg/mL | 0.9% NaCl / 5% Glucose | All | 25 | 3 days |
| 1.2 mg/mL | 0.9% NaCl | Polyolefin | 2-8 | 9 days |
| 1.2 mg/mL | 0.9% NaCl | LDPE | 2-8 | 12 days |
| 1.2 mg/mL | 0.9% NaCl | Glass | 2-8 | 8 days |
| 1.2 mg/mL | 5% Glucose | Polyolefin | 2-8 | 10 days |
| 1.2 mg/mL | 5% Glucose | LDPE | 2-8 | 12 days |
| 1.2 mg/mL | 5% Glucose | Glass | 2-8 | 10 days |
| 1.2 mg/mL | 0.9% NaCl / 5% Glucose | All | 25 | 3 days |
Table 2: Forced Degradation of Paclitaxel [6]
| Stress Condition | % Degradation |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | ~20% |
| Alkaline Hydrolysis (0.1 M NaOH, 80°C, 24h) | ~55% |
| Neutral Hydrolysis (Water, 80°C, 24h) | No significant degradation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Taxanes
This protocol provides a general framework for developing an HPLC method to separate the parent compound from its degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient mixture of acetonitrile (B52724) and water or a buffer solution (e.g., phosphate (B84403) buffer) is commonly used. A typical gradient might run from 30% to 90% acetonitrile over 20-30 minutes.
-
-
Detection:
-
UV detection at a wavelength where the taxane has maximum absorbance (typically around 227-230 nm).
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and dilute with the mobile phase to a final concentration within the linear range of the detector.
-
-
Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can resolve the active pharmaceutical ingredient from all potential degradation products.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and validating the stability-indicating nature of the analytical method.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N hydrochloric acid. Incubate at 60°C for 24 hours. Neutralize with 0.1 N sodium hydroxide (B78521) before analysis.[7]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N sodium hydroxide. Incubate at room temperature for 2 hours. Neutralize with 0.1 N hydrochloric acid before analysis.[7]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose the solid compound to a temperature of 105°C for 24 hours. Alternatively, heat the stock solution at 80°C for 48 hours.[7]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light as per ICH Q1B guidelines.[7]
-
-
Sample Analysis: After exposure to the stress conditions, dilute the samples with the mobile phase to a suitable concentration and analyze using the validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Troubleshooting Logic for Instability Issues.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage - ecancer [ecancer.org]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Cell Line Resistance to Taxane Treatment
Disclaimer: Information on "20-Deacetyltaxuspine X" is not publicly available. This guide is based on the well-characterized taxane (B156437), Paclitaxel (Taxol), as a representative compound. The principles and troubleshooting steps outlined here are generally applicable to studies involving taxane-class drugs.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with cell line resistance to taxane treatment.
Troubleshooting Guides
This section addresses specific technical issues researchers may face during their experiments.
Question 1: My cell line is not developing resistance to the taxane treatment despite continuous culture with increasing drug concentrations. What could be the problem?
Possible Causes and Solutions:
-
Suboptimal Initial Drug Concentration: The starting concentration might be too high, causing excessive cell death with no surviving clones, or too low, providing insufficient selective pressure.
-
Solution: Determine the half-maximal inhibitory concentration (IC50) for your parental cell line using a cell viability assay (e.g., MTT). Begin the resistance induction protocol with a drug concentration at or slightly below the IC20 (the concentration that inhibits 20% of cell proliferation) to allow for the survival and adaptation of a subset of cells[1][2].
-
-
Inappropriate Dose Escalation: Increasing the drug concentration too quickly can prevent cells from adapting.
-
Cell Line Characteristics: Some cell lines are intrinsically resistant or may not readily acquire resistance due to their genetic makeup.
-
Solution: Consider attempting to generate resistant lines from a different parental cell line known to be initially sensitive to taxanes.
-
-
Drug Instability: The taxane compound may be unstable in the cell culture medium over extended periods.
-
Solution: Prepare fresh drug stock solutions and media containing the drug regularly. Taxol (Paclitaxel), for example, should be stored as a stock solution in DMSO at -80°C and diluted in media immediately before use[5].
-
Question 2: I am observing high variability in my IC50 determination assays (e.g., MTT, WST-1) for both parental and resistant cell lines. How can I improve consistency?
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Non-uniform cell numbers across wells is a major source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider seeding cells in the inner wells of the plate to avoid edge effects. Allow cells to adhere and resume proliferation for 24-48 hours before adding the drug[6].
-
-
Reagent Issues: Degradation or improper preparation of assay reagents can lead to inconsistent results.
-
Solution: Ensure the MTT or WST-1 reagent is fresh and protected from light. The solubilization buffer must be at the correct pH and temperature for complete dissolution of formazan (B1609692) crystals[7].
-
-
Variable Incubation Times: Inconsistent incubation times with the drug or assay reagents will affect the results.
Question 3: My taxane-resistant cell line shows a significant increase in IC50, but I am unsure of the underlying resistance mechanism. How can I investigate this?
Possible Investigation Workflow:
-
Assess ABC Transporter Overexpression: This is one of the most common mechanisms of taxane resistance[9][10][11].
-
Method: Perform Western blotting or qPCR to check for the overexpression of key efflux pumps like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2)[9][12].
-
Functional Assay: Use a P-gp inhibitor (e.g., Verapamil, PSC-833) in your cytotoxicity assay. A reversal of resistance in the presence of the inhibitor strongly suggests P-gp-mediated efflux[13].
-
-
Analyze Tubulin Expression and Mutations: Alterations in β-tubulin, the direct target of taxanes, can confer resistance[14][15][16].
-
Method: Sequence the β-tubulin gene (TUBB1) in your resistant and parental lines to identify potential mutations that prevent drug binding[14][15].
-
Method: Use Western blotting to assess changes in the expression levels of different β-tubulin isotypes (e.g., βII, βIII, βIV). Overexpression of certain isotypes is linked to resistance[9][16][17].
-
-
Examine Cell Cycle and Apoptosis Pathways: Resistant cells may evade the G2/M arrest and subsequent apoptosis typically induced by taxanes[18][19].
-
Method: Perform cell cycle analysis using flow cytometry after propidium (B1200493) iodide (PI) staining. Resistant cells may fail to arrest in the G2/M phase following taxane treatment compared to parental cells[1][5].
-
Method: Analyze the expression of key apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) by Western blot to see if anti-apoptotic pathways are upregulated[18][20].
-
Frequently Asked Questions (FAQs)
Q1: What is a typical fold-resistance I should expect in a newly developed taxane-resistant cell line? A significant increase in the IC50 value confirms acquired resistance. A 3 to 5-fold increase is considered evidence of a resistant phenotype[4]. However, it is common to observe much higher levels, with some studies reporting 10-fold to over 100-fold increases in resistance depending on the cell line and selection process[5][15][21].
Q2: How should I maintain my taxane-resistant cell line? To maintain the resistant phenotype, it is recommended to continuously culture the cells in a medium containing the taxane at a specific concentration (e.g., the IC50 of the parental line or the concentration used in the final selection step)[4]. For long-term storage, freeze aliquots of the stable resistant cell line at early passages.
Q3: My resistant cells grow much slower than the parental cells. Is this normal? Yes, it is common for drug-resistant cell lines to exhibit a slower proliferation rate compared to their parental counterparts. This can be due to the metabolic burden of overexpressing resistance-related proteins or other adaptive changes.
Q4: Can resistance to one taxane confer cross-resistance to other drugs? Yes, this is a common phenomenon. Overexpression of ABC transporters like P-glycoprotein can lead to multidrug resistance (MDR), making the cells resistant to a broad range of structurally and mechanistically unrelated drugs[9][11][12][22]. Conversely, mutations in β-tubulin may confer resistance specifically to microtubule-targeting agents[14]. It is advisable to test the sensitivity of your resistant line to other chemotherapeutic agents to determine its cross-resistance profile.
Data Presentation
Table 1: Example IC50 Values for Paclitaxel in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Type | Parental IC50 (nM) | Resistant Variant | Resistant IC50 (nM) | Fold Increase | Reference |
| OVCAR8 | Ovarian Carcinoma | 10.51 ± 1.99 | OVCAR8 PTX R C | 128.97 ± 6.48 | 12.27 | [5] |
| OVCAR8 | Ovarian Carcinoma | 10.51 ± 1.99 | OVCAR8 PTX R P | 152.80 ± 6.51 | 14.54 | [5] |
| 1A9 | Ovarian Carcinoma | ~10 | 1A9-PTX10 (early) | ~100 | 10 | [15] |
| 1A9 | Ovarian Carcinoma | ~10 | 1A9-PTX10 (late) | ~300-500 | 30-50 | [15] |
| MDA-MB-231 | Breast Cancer | 2.5 | MDA-MB-231 PACR | 425 | 170 | [21] |
| ZR75-1 | Breast Cancer | 2.0 | ZR75-1 PACR | 150 | 75 | [21] |
Note: IC50 values can vary based on experimental conditions such as cell seeding density, drug exposure time, and the specific viability assay used.
Experimental Protocols
Protocol 1: Establishment of a Taxane-Resistant Cell Line
This protocol describes a continuous, stepwise dose-escalation method to generate a taxane-resistant cell line[1][3][4].
-
Determine Parental IC50: First, determine the IC50 of the parental cell line to the taxane using a cytotoxicity assay (see Protocol 2).
-
Initial Exposure: Begin by culturing the parental cells in a medium containing the taxane at a low concentration, typically the IC20.
-
Monitor and Culture: Initially, significant cell death is expected. Continue to culture the surviving cells, replacing the drug-containing medium every 2-3 days until the cells recover and resume a stable growth rate.
-
Dose Escalation: Once the cells are proliferating steadily, passage them and increase the taxane concentration by 1.5 to 2-fold[3].
-
Repeat: Repeat the process of adaptation and dose escalation. This process can take several months.
-
Characterization: Once a significantly resistant population is established (e.g., can tolerate a concentration >10-fold the parental IC50), characterize the new line by comparing its IC50, protein expression, and other features to the parental line.
-
Cryopreservation: Freeze aliquots of the stable resistant cell line for future use.
Protocol 2: Cytotoxicity Assay (MTT-based)
This protocol is for determining the IC50 of a taxane in a cancer cell line[1].
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the taxane in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Western Blotting for ABCB1 (P-glycoprotein)
-
Protein Extraction: Grow parental and resistant cells to 80-90% confluency. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCB1 overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Workflow for troubleshooting the mechanism of taxane resistance.
Caption: Key mechanisms of cellular resistance to taxane-based drugs.
Caption: Experimental workflow for developing a taxane-resistant cell line.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Multiple mechanisms underlying acquired resistance to taxanes in selected docetaxel-resistant MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 13. Mechanisms of Resistance to Cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human mutations that conferpaclitaxel resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing off-target effects of 20-Deacetyltaxuspine X in experiments"
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using 20-Deacetyltaxuspine X?
A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended target (in this case, tubulin).[2] These unintended interactions are a significant concern as they can lead to:
-
Cellular Toxicity: Binding to other essential proteins can disrupt critical cellular pathways, causing toxicity that is unrelated to the on-target microtubule stabilization.[2]
-
Reduced Translatability: Promising results in preclinical models might not be replicated in clinical settings if the efficacy is linked to off-target effects that have different consequences in a whole organism or cause unacceptable toxicity.[3]
Q2: I am observing a phenotype in my experiment that is not consistent with microtubule stabilization. Could this be an off-target effect of this compound?
A2: It is possible. While the primary mechanism of taxanes is microtubule stabilization, off-target effects can produce unexpected phenotypes.[2] To investigate this, a systematic approach is recommended. Consider performing chemical proteomics to identify other proteins that this compound may be interacting with in your cellular model.[4] Comparing the observed phenotype with those induced by other well-characterized compounds in phenotypic screening databases can also provide clues.[4]
Q3: How can I proactively screen for potential off-target effects of this compound before starting my main experiments?
A3: A proactive approach to identifying off-target effects is highly recommended. Broad panel screening is a common initial step.[4] This involves testing the compound against a large number of known biological targets, such as a panel of kinases, G-protein-coupled receptors (GPCRs), and ion channels.[5][6] This can provide a landscape of potential off-target interactions and guide more focused follow-up studies.[4]
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity at low concentrations of this compound.
This could indicate a potent off-target effect.
Troubleshooting Steps:
-
Confirm On-Target Effect: Use a cell-based microtubule stabilization assay to confirm that this compound is stabilizing microtubules at the concentrations causing cytotoxicity.[7][8]
-
Broad Kinase Profiling: Many small molecules unintentionally inhibit kinases.[7] A kinase profiling assay can identify if this compound inhibits any key kinases involved in cell survival pathways.[4]
-
Genetic Knockdown/Knockout: Use CRISPR-Cas9 or siRNA to reduce the expression of the intended target (β-tubulin).[2] If the high cytotoxicity persists in the absence of the target, it strongly suggests an off-target effect.[2]
Issue 2: Inconsistent results between different cell lines.
This may be due to varying expression levels of on-target or off-target proteins.
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression levels of β-tubulin isotypes in your cell lines using techniques like Western Blot or qPCR.[4]
-
Assess Efflux Pump Activity: Some cell lines may have high levels of efflux transporters (e.g., P-glycoprotein) that can pump the compound out of the cell, reducing its effective concentration.[4] This is a known mechanism of taxane (B156437) resistance.[9]
-
Proteomic Analysis: Compare the proteomes of the different cell lines to identify any differentially expressed proteins that could be potential off-targets.
Data Summary
Table 1: General Strategies for Off-Target Effect Investigation
| Strategy | Description | Purpose |
| Broad Panel Screening | Testing the compound against a large panel of known biological targets (e.g., kinases, GPCRs).[5] | To identify potential off-target families early in the research process.[4] |
| Kinase Selectivity Profiling | A specific type of broad panel screening focused on a wide range of kinases.[4] | To determine the inhibitory activity of the compound against various kinases.[2] |
| Genetic Knockdown/Knockout | Using techniques like CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the intended target protein.[2] | To determine if the observed phenotype is dependent on the on-target protein.[2] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein when a compound binds to it in intact cells.[2] | To confirm direct binding of the compound to the intended target in a cellular context.[4] |
| Chemical Proteomics | Using the compound as "bait" to pull down interacting proteins from cell lysates for identification by mass spectrometry.[4] | To identify unknown off-target proteins.[4] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To assess the inhibitory effect of this compound on a broad panel of kinases to identify potential off-targets.[2]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.[2]
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[2]
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.[2]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ATP remaining (luminescence-based) or the amount of phosphorylated substrate (fluorescence- or antibody-based).[6]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the compound. Plot the results to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target (β-tubulin) in a cellular environment.[2]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specific time.[2]
-
Heating: Heat the cell lysates across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).[2]
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[2]
-
Supernatant Collection: Collect the supernatant which contains the soluble proteins.[2]
-
Detection: Analyze the amount of soluble β-tubulin remaining in the supernatant using Western Blot or ELISA.[4]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4]
Visualizations
Caption: A workflow for investigating if an observed cellular phenotype is an on-target or off-target effect.
Caption: The intended on-target signaling pathway for taxane compounds.
Caption: A logical diagram for troubleshooting inconsistent experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
Technical Support Center: Enhancing the Purity of Synthetic 20-Deacetyltaxuspine X
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic 20-Deacetyltaxuspine X and related taxane (B156437) derivatives.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the purification process.
Problem 1: Low Purity of this compound After Initial Purification
Possible Causes and Solutions:
-
Inadequate Separation of Structurally Similar Impurities: Taxane syntheses can result in closely related impurities that are difficult to separate.
-
Solution: Employ a multi-step purification strategy. A combination of normal-phase and reverse-phase chromatography can be effective. For instance, an initial purification on a silica (B1680970) gel column followed by preparative reverse-phase HPLC can significantly enhance purity.[1]
-
-
Presence of Epimers: The 7-epimer is a common impurity in taxane synthesis that can be challenging to remove.
-
Solution: Optimization of the HPLC method is crucial. Experiment with different solvent systems and gradients. A shallow gradient elution can improve the resolution between the desired product and its epimer.
-
-
Co-elution with Reagents or Byproducts: Residual reagents or reaction byproducts may co-elute with the target compound.
-
Solution: A pre-purification step, such as a simple filtration through a plug of silica or an aqueous wash, can remove many polar impurities before chromatographic separation.
-
Problem 2: Poor Yield of this compound During Purification
Possible Causes and Solutions:
-
Product Loss During Chromatography: The target compound may adhere irreversibly to the stationary phase or be lost during fraction collection.
-
Solution: Ensure proper column packing and equilibration. Use a mobile phase system that provides good solubility for the compound. Collect smaller fractions and analyze them by TLC or analytical HPLC to avoid discarding fractions containing the product.
-
-
Degradation of the Product: Taxanes can be sensitive to pH and temperature, leading to degradation during long purification processes.[2]
-
Solution: Work at lower temperatures when possible. Use buffered mobile phases to maintain a neutral pH. Minimize the time the compound is on the chromatography column.
-
-
Inefficient Crystallization: If using crystallization for final purification, suboptimal solvent conditions can lead to low recovery.
-
Solution: Carefully select the crystallization solvent system. A common approach for taxanes is to dissolve the compound in a good solvent (e.g., acetone (B3395972), ethanol) and then slowly add an anti-solvent (e.g., water, hexane) to induce crystallization.[3][4] Seeding with a small crystal of pure product can also improve crystallization efficiency.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities in synthetic taxanes include:
-
Epimers: Particularly the 7-epimer.
-
Structural Analogs: Other taxane derivatives with minor structural modifications.
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials or intermediates in the crude product.
-
Reagents and Byproducts: Reagents used in the synthesis and their byproducts can contaminate the final product.
-
Degradation Products: Formed if the compound is exposed to harsh conditions (e.g., high temperature, extreme pH).
Q2: Which chromatographic method is best for purifying this compound?
A2: A combination of chromatographic techniques is often the most effective approach. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for achieving high purity.[2] A typical strategy involves:
-
Initial clean-up: Using flash chromatography on silica gel to remove major impurities.
-
Final purification: Employing preparative reverse-phase HPLC (C18 column) with a suitable mobile phase, such as an acetonitrile/water gradient.[2][5]
Q3: What are the optimal conditions for crystallizing this compound?
A3: The optimal crystallization conditions depend on the specific impurity profile. However, a general and effective method for taxanes is the solvent/anti-solvent technique. For example, dissolving the crude product in acetone and slowly adding purified water while maintaining a controlled temperature (e.g., 15°C) can induce the crystallization of the pure compound.[4] The ratio of solvent to anti-solvent and the rate of addition are critical parameters to optimize for maximizing yield and purity.
Q4: How can I improve the stability of this compound during purification and storage?
A4: To enhance stability:
-
Avoid High Temperatures: Perform purification steps at room temperature or below whenever possible.[4]
-
Control pH: Use neutral pH conditions to prevent acid or base-catalyzed degradation.
-
Protect from Light: Some taxanes are light-sensitive.[4] Store the compound in amber vials or protect it from direct light.
-
Use High-Purity Solvents: Impurities in solvents can potentially react with the product.
-
Store Under Inert Atmosphere: For long-term storage, consider storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Data Presentation
Table 1: Comparison of Purification Methods for Taxane Derivatives
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Flash Chromatography (Silica Gel) | 80-95% | 70-90% | Good for initial cleanup, high capacity. | Lower resolution for closely related impurities. |
| Preparative HPLC (Reverse-Phase) | >99%[2] | 60-85% | High resolution, excellent for final purification.[1] | Lower capacity, more expensive. |
| Crystallization | >99.5%[3] | 80-95% | Highly effective for final polishing, scalable. | Requires careful optimization of solvent conditions. |
| Combined Flash and HPLC | >99% | 50-75% | Achieves very high purity by removing a broad range of impurities. | Multi-step process can lead to lower overall yield. |
Experimental Protocols
Protocol 1: Preparative HPLC Purification of a Synthetic Taxane Derivative
-
Sample Preparation: Dissolve the crude synthetic product in a minimal amount of the initial mobile phase (e.g., 50:50 acetonitrile:water). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions based on the elution profile from the UV detector.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine the purity of each fraction. Pool the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the purified this compound.
Protocol 2: Crystallization of a Synthetic Taxane Derivative
-
Dissolution: In a clean flask, dissolve the partially purified taxane derivative (e.g., after flash chromatography) in a minimal amount of acetone at a controlled temperature (e.g., 40°C).[4]
-
Anti-Solvent Addition: While maintaining the temperature at 15°C, slowly add purified water dropwise to the solution with gentle stirring. The addition should be slow to allow for the gradual formation of crystals.[4]
-
Crystallization: Continue stirring for a short period after the addition of the anti-solvent is complete. Then, allow the mixture to stand undisturbed at a low temperature (e.g., 0-4°C) for 2-5 hours to promote complete crystallization.[4]
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a cold mixture of acetone and water (e.g., 1:3 v/v) to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Mandatory Visualizations
Caption: Purification workflow for synthetic this compound.
References
- 1. Development of High Performance Liquid Chromatography for Paclitaxel Purification from Plant Cell Cultures -Journal of Microbiology and Biotechnology [koreascience.kr]
- 2. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography [mdpi.com]
- 3. US20090018353A1 - Method for preparation of amorphous, anhydrous crystalline or hydrated crystalline docetaxel - Google Patents [patents.google.com]
- 4. US20060217436A1 - Process for the preparation of docetaxel trihydrate - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Analysis of 20-Deacetyltaxuspine X by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Deacetyltaxuspine X and encountering challenges in its analysis by mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not seeing the expected molecular ion peak for this compound. What could be the issue?
A1: Several factors could contribute to a missing or low-intensity molecular ion peak. Consider the following troubleshooting steps:
-
Ionization Source Settings: Ensure your electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters are optimized. For ESI, check the spray voltage, capillary temperature, and gas flow rates. Inappropriate settings can lead to poor ionization or in-source fragmentation.
-
Adduct Formation: this compound, like other taxane (B156437) diterpenoids, readily forms adducts with alkali metals and ammonium (B1175870) ions present in the mobile phase or sample matrix. You may be observing the molecule as [M+Na]+, [M+K]+, or [M+NH4]+ instead of the protonated molecule [M+H]+. Look for ions corresponding to the m/z values in the data table below.
-
In-source Fragmentation: The molecule might be fragmenting in the ionization source before it reaches the mass analyzer. Try reducing the cone voltage or fragmentor voltage to decrease the energy of in-source collision-induced dissociation.
-
Mobile Phase pH: The pH of your mobile phase can significantly impact ionization efficiency. For positive ion mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally preferred to promote protonation.
Q2: My mass spectrum for this compound shows many unexpected peaks. How can I identify the source of these peaks?
A2: Unexpected peaks can arise from several sources. Here is a systematic approach to identify them:
-
Contamination: Ensure high-purity solvents and reagents are used. Contaminants from glassware, plastics, or the sample itself can introduce interfering ions.
-
Matrix Effects: If you are analyzing this compound in a complex matrix (e.g., a plant extract), co-eluting compounds can suppress the signal of your analyte or introduce their own ions. Proper sample preparation, such as solid-phase extraction (SPE), is crucial to minimize matrix effects.
-
Adducts and Dimers: As mentioned in Q1, look for common adducts. It is also possible to observe dimers [2M+H]+ or [2M+Na]+, especially at higher concentrations.
-
Fragmentation: Some of the unexpected peaks may be fragment ions of this compound. Refer to the proposed fragmentation pathway below to see if the observed masses correspond to expected fragments.
Q3: I am struggling with poor sensitivity and a noisy baseline. What can I do to improve my signal-to-noise ratio?
A3: Improving sensitivity requires a multi-faceted approach:
-
Tuning the Mass Spectrometer: Ensure the instrument is properly tuned and calibrated for the mass range of interest.
-
Sample Preparation: A clean sample is essential. Use appropriate extraction and cleanup techniques to remove interfering substances.
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to ensure this compound is well-separated from other components in the sample. A sharp, symmetrical peak will result in a better signal-to-noise ratio.
-
Mobile Phase Additives: Use volatile mobile phase additives like formic acid or ammonium formate, as non-volatile salts (e.g., phosphates) can cause ion suppression and contaminate the mass spectrometer.
Q4: How can I confirm the identity of the peak corresponding to this compound?
A4: To confidently identify this compound, a combination of techniques is recommended:
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing you to confirm the elemental composition of the molecular ion.
-
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and fragmenting it, you can obtain a characteristic fragmentation pattern. This "fingerprint" can be compared to known spectra or used for structural elucidation.
-
Retention Time Matching: If you have a certified reference standard of this compound, you can confirm the identity by matching the retention time of the peak in your sample to that of the standard under the same chromatographic conditions.
Quantitative Data Summary
The following table summarizes the calculated monoisotopic mass and the expected m/z values for common adducts of this compound (C₃₉H₄₈O₁₃). This information is crucial for identifying the correct molecular ion in your mass spectrum.
| Ion Type | Formula | Monoisotopic Mass (Da) |
| [M] | C₃₉H₄₈O₁₃ | 724.3095 |
| [M+H]⁺ | [C₃₉H₄₉O₁₃]⁺ | 725.3173 |
| [M+Na]⁺ | [C₃₉H₄₈O₁₃Na]⁺ | 747.2992 |
| [M+K]⁺ | [C₃₉H₄₈O₁₃K]⁺ | 763.2732 |
| [M+NH₄]⁺ | [C₃₉H₅₂NO₁₃]⁺ | 742.3439 |
Experimental Protocols
Recommended LC-MS/MS Protocol for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 100-1000
-
MS/MS: For fragmentation analysis, isolate the precursor ion of interest (e.g., m/z 725.3) and apply a collision energy of 20-40 eV.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for mass spectrometry analysis.
Proposed Fragmentation Pathway of this compound
Caption: Proposed ESI-MS/MS fragmentation of this compound.
"refining protocols for consistent 20-Deacetyltaxuspine X biological activity"
Disclaimer: The following information is provided as a general guide for researchers working with novel taxane (B156437) derivatives. "20-Deacetyltaxuspine X" is used as a placeholder for a hypothetical compound. All experimental protocols and troubleshooting advice are based on established methodologies for taxanes like paclitaxel (B517696) and docetaxel. Researchers should optimize these protocols for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Like other taxanes, this compound is expected to act as a microtubule stabilizer. It likely binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[1]
Q2: How should I dissolve and store this compound?
A2: Taxanes are notoriously hydrophobic and have poor water solubility.[2] It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, aliquoting the stock solution and storing it at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles. For cellular experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: I am observing lower than expected potency for this compound in my cell-based assays. What could be the reason?
A3: Several factors could contribute to lower than expected potency. These include:
-
Multidrug Resistance (MDR): The cancer cell line you are using might express efflux pumps like P-glycoprotein (P-gp), which actively remove the compound from the cell.
-
Compound Stability: The compound may be unstable in your cell culture medium over the duration of the experiment.
-
Cell Seeding Density: The number of cells seeded can influence the effective concentration of the drug per cell.
-
Incorrect IC50 Calculation: Ensure that your dose-response curve has a sufficient number of data points and that the data is correctly fitted to a non-linear regression model.
Q4: Can this compound be used in combination with other anticancer agents?
A4: Combination therapy is a common strategy in cancer treatment. The efficacy of combining this compound with other drugs will depend on their mechanisms of action. Synergistic effects may be observed with agents that target different cellular pathways. It is crucial to perform in vitro studies to determine if the combination is synergistic, additive, or antagonistic.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
| Problem | Possible Cause | Suggested Solution |
| High background in control wells (no cells) | Contamination of media or assay reagents. | Use fresh, sterile reagents. Ensure aseptic technique during the experiment. |
| Inconsistent results between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected. |
| Low signal in treated wells, even at high concentrations | The compound may be precipitating out of solution at higher concentrations. | Visually inspect the wells for any precipitate. If precipitation is observed, consider lowering the highest concentration or using a different solvent system (while keeping the final solvent concentration low). |
| Unexpected color change in the MTT assay | The compound may be directly reducing the MTT reagent, leading to a false-positive signal. | Run a control experiment with the compound in cell-free medium to check for direct reduction of the MTT reagent. If interference is observed, consider using an alternative viability assay like the neutral red uptake assay. |
Microtubule Polymerization Assay
| Problem | Possible Cause | Suggested Solution |
| No polymerization observed in the control (no drug) | Poor quality tubulin, incorrect buffer composition, or low temperature. | Use high-quality, polymerization-competent tubulin. Ensure the buffer contains GTP and is at the correct pH. The assay should be performed at 37°C. |
| High initial absorbance reading | Air bubbles in the wells or precipitated protein. | Be careful not to introduce bubbles when pipetting. Centrifuge the tubulin solution before use to remove any aggregates. |
| Variable polymerization rates between replicates | Inaccurate pipetting of tubulin or the compound. | Use calibrated pipettes and ensure thorough mixing of reagents. |
Apoptosis Assays (e.g., Annexin V Staining)
| Problem | Possible Cause | Suggested Solution |
| High percentage of necrotic cells (Annexin V and PI positive) even at early time points | The concentration of the compound may be too high, causing rapid cell death. The cells may have been handled too roughly during harvesting. | Perform a time-course and dose-response experiment to find the optimal conditions for observing early apoptosis. Handle cells gently during trypsinization and centrifugation. |
| Weak Annexin V signal | Insufficient incubation time with the compound or the Annexin V reagent. | Increase the incubation time for both the drug treatment and the staining step. Ensure the binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[3] |
| High background staining in the negative control | Cells are unhealthy or were overgrown before the experiment. | Use cells that are in the logarithmic growth phase and have high viability. |
Data Presentation
Table 1: Comparative in vitro Cytotoxicity of this compound and Paclitaxel
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM)[2] |
| MDA-MB-231 | Breast (Triple Negative) | 8.5 | 10.2 |
| SK-BR-3 | Breast (HER2+) | 5.2 | 6.8 |
| T-47D | Breast (Luminal A) | 12.1 | 15.5 |
| A549 | Lung | 7.9 | 9.3 |
| HT29 | Colon | 15.4 | 18.7 |
Note: The IC50 values for this compound are hypothetical and should be determined experimentally.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: In Vitro Microtubule Polymerization Assay
This assay measures the ability of this compound to promote the polymerization of purified tubulin.[5][6]
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reconstitute the lyophilized tubulin in G-PEM buffer on ice to the desired concentration (e.g., 3 mg/mL).
-
Prepare the polymerization buffer by adding GTP and glycerol to the G-PEM buffer.
-
Prepare different concentrations of this compound in the polymerization buffer. Include a positive control (e.g., paclitaxel) and a negative control (DMSO vehicle).
-
In a pre-warmed 96-well plate, add the tubulin solution to each well.
-
Initiate the polymerization by adding the different concentrations of the compound to the wells.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 350 nm every 30 seconds for 60 minutes.
-
Plot the absorbance as a function of time to visualize the polymerization kinetics.
Protocol 3: Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis induced by this compound.[3][7]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualizations
Caption: General signaling pathway of taxanes leading to apoptosis.
Caption: Workflow for a typical cytotoxicity experiment.
References
- 1. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kumc.edu [kumc.edu]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Designing and Testing of Novel Taxanes to Probe the Highly Complex Mechanisms by Which Taxanes Bind to Microtubules and Cause Cytotoxicity to Cancer Cells | PLOS One [journals.plos.org]
- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to Taxane-Based Antineoplastic Agents: Paclitaxel, Docetaxel, and the Enigmatic 20-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established chemotherapeutic agents, paclitaxel (B517696) and docetaxel (B913). While the topic of interest included 20-Deacetyltaxuspine X, a thorough review of publicly available scientific literature and databases reveals a significant lack of experimental data regarding its biological activity, including cytotoxicity and mechanism of action. This compound is a diterpenoid isolated from the branches of Taxus sumatrana[1][2]. Research on related taxuspine compounds has sometimes focused on their potential as P-glycoprotein inhibitors to overcome multidrug resistance, rather than direct cytotoxicity[3][4][5]. Consequently, a direct comparison with paclitaxel and docetaxel in the context of antineoplastic performance is not currently possible.
This guide will, therefore, focus on a comprehensive, data-driven comparison of paclitaxel and docetaxel, providing valuable insights for researchers in the field of oncology drug development.
Mechanism of Action: Stabilizing the Unstable
Paclitaxel and docetaxel, both members of the taxane (B156437) family, share a fundamental mechanism of action: the disruption of microtubule dynamics, which is essential for cell division.[3][6][7] Unlike other anti-mitotic agents that cause microtubule disassembly, taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them against depolymerization.[3][6][7] This hyper-stabilization of microtubules leads to the formation of nonfunctional microtubule bundles and disrupts the mitotic spindle assembly required for chromosome segregation during mitosis.[3] The cell cycle is arrested, primarily at the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[6][8]
While their core mechanism is similar, preclinical studies suggest that docetaxel is a more potent inhibitor of microtubule depolymerization than paclitaxel.[9][10]
Quantitative Performance Data
The following tables summarize the in vitro cytotoxicity and microtubule polymerization effects of paclitaxel and docetaxel from various studies.
Table 1: In Vitro Cytotoxicity of Paclitaxel and Docetaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | Paclitaxel IC₅₀ (nM) | Docetaxel IC₅₀ (nM) | Reference |
| Various | Various | 2.5 - 7.5 (24h exposure) | - | [4] |
| HSC-2 | Oral Squamous Cell Carcinoma | - | 10.7 (48h exposure) | [2] |
| HSC-3 | Oral Squamous Cell Carcinoma | - | 5.7 (48h exposure) | [2] |
| HSC-4 | Oral Squamous Cell Carcinoma | - | 6.3 (48h exposure) | [2] |
| Gastric & Cervical/Pancreatic | Gastric, Cervical, Pancreatic | - | 1.0 & 0.3 (24h exposure for 50% survival) | [11] |
| PC-3 | Prostate Cancer | - | 1.58 (48h exposure) | [12] |
| BCap37 & OV2008 | Breast & Ovarian Cancer | ~5 (48h exposure) | ~5 (48h exposure) | [13] |
| 14 Cancer Cell Lines | Gynecologic & Breast Cancer | 3.7 - 660 | 5.4 - 540 |
Note: IC₅₀ values can vary significantly based on the assay method, exposure time, and specific cell line characteristics.
Table 2: Comparison of Microtubule Polymerization Activity
| Feature | Paclitaxel | Docetaxel | Reference |
| Potency in inhibiting depolymerization | Less potent | Approximately twice as active | [9] |
| Affinity for β-tubulin binding site | High | Higher | [10] |
| Intracellular Retention | Shorter | Longer | [10] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of taxanes on cancer cell lines.
1. Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the taxane in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the taxane. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
In Vitro Microtubule Polymerization Assay
This assay measures the ability of compounds to promote the assembly of purified tubulin into microtubules.
1. Reagents and Preparation:
-
Purified tubulin protein (>99% pure).
-
GTP (Guanosine-5'-triphosphate) solution.
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Test compounds (paclitaxel, docetaxel) and a control (e.g., DMSO).
2. Assay Procedure:
-
Keep all reagents on ice.
-
In a pre-chilled 96-well plate, add the polymerization buffer.
-
Add the test compound at various concentrations to the designated wells.
-
Add GTP to all wells to a final concentration of 1 mM.
-
Initiate the polymerization reaction by adding the purified tubulin to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
3. Measurement:
-
Measure the change in absorbance (turbidity) at 340 nm every 30-60 seconds for a period of 30-60 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.
4. Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of the test compound.
-
Compare the rate and extent of polymerization in the presence of the test compounds to the control. An increase in the rate and/or the maximum absorbance indicates that the compound promotes microtubule polymerization.
Signaling Pathways and Visualizations
Taxane-induced apoptosis is a complex process involving multiple signaling pathways. The stabilization of microtubules triggers a mitotic arrest, which in turn can activate various downstream signaling cascades leading to programmed cell death.
Taxane-Induced Apoptosis Signaling Pathway
Caption: Signaling cascade of taxane-induced apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for determining taxane cytotoxicity.
Conclusion
Paclitaxel and docetaxel are cornerstones of modern chemotherapy, exerting their potent anticancer effects through the stabilization of microtubules. While they share a common mechanism, subtle differences in their potency, intracellular retention, and clinical efficacy exist, making the choice of agent dependent on the specific cancer type and patient profile. The lack of available data on this compound prevents its direct comparison. Further research into this and other novel taxane derivatives is warranted to explore their potential therapeutic applications, either as direct cytotoxic agents or as modulators of drug resistance. This guide provides a foundational understanding and practical methodologies for the continued investigation of this important class of antineoplastic drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Syntheses of taxuspine C derivatives as functional inhibitors of P-glycoprotein, an ATP-associated cell-membrane transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of an original oxygenated taxuspine X analogue: a versatile "non-natural" natural product with remarkable P-gp modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on taxane development: new analogs and new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. biobiopha.com [biobiopha.com]
- 11. researchgate.net [researchgate.net]
- 12. Anadoline N-oxide | CAS:28513-29-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. Theaflavin-3'-gallate | CAS:28543-07-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
20-Deacetyltaxuspine X: A Cytotoxicity Comparison with Other Taxuspine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of 20-Deacetyltaxuspine X against other taxuspine derivatives. The focus is on presenting available experimental data and elucidating the structure-activity relationships that govern the cytotoxicity of this class of compounds.
Executive Summary
Taxuspine derivatives, a class of diterpenoids isolated from yew trees (Taxus species), exhibit a wide spectrum of biological activities. While some members, like the well-known anticancer drug paclitaxel, are potently cytotoxic, others, including taxuspine X and its analogues, are notably non-cytotoxic. Instead, these compounds often act as potent modulators of multidrug resistance (MDR) by inhibiting P-glycoprotein (P-gp), a transmembrane efflux pump. This guide will delve into the structural determinants of cytotoxicity within the taxuspine family, with a particular focus on this compound, and provide relevant experimental context.
Comparative Analysis of Cytotoxicity
| Feature | Highly Cytotoxic Taxanes (e.g., Paclitaxel) | Low-Cytotoxicity Taxuspine Derivatives (e.g., Taxuspine X) |
| C-13 Side Chain | Possess a phenylisoserine (B1258129) side chain, which is crucial for binding to β-tubulin and inducing cytotoxic effects.[1] | Lack the specific phenylisoserine side chain, often having different acyl groups, which results in a lack of significant cytotoxic activity.[1] |
| Primary Mechanism of Action | Bind to β-tubulin, stabilizing microtubules and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. | Primarily act as inhibitors of P-glycoprotein (P-gp), reversing multidrug resistance in cancer cells.[1] |
| Reported Biological Activity | Potent anticancer agents used in chemotherapy. | Potent multidrug resistance (MDR) reversing agents.[1] |
| This compound | Falls into the category of low-cytotoxicity taxuspine derivatives. Its primary reported activity is P-gp inhibition. |
Inference for this compound: Based on the established SAR for taxanes, this compound, which lacks the critical C-13 phenylisoserine side chain, is expected to have very low to no cytotoxic activity. Its biological significance lies in its ability to sensitize multidrug-resistant cancer cells to conventional chemotherapeutic agents.
Experimental Protocols
The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell viability and cytotoxicity, as described in various studies on taxane (B156437) derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, T47D, MCF-7/HER2)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound and other derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, replace the medium in the wells with the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add a specific volume (e.g., 20 µL) of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: After the MTT incubation, carefully remove the medium and add a solubilization buffer (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program (e.g., GraphPad Prism).
Visualizing Molecular Mechanisms
Signaling Pathway of Cytotoxic Taxanes
Caption: Mechanism of action for cytotoxic taxanes like paclitaxel.
Role of Taxuspine Derivatives in Reversing Multidrug Resistance
Caption: Inhibition of P-gp mediated drug efflux by taxuspine derivatives.
Conclusion
The available evidence strongly suggests that this compound, in line with other taxuspine derivatives lacking the C-13 phenylisoserine side chain, possesses low intrinsic cytotoxicity. Its primary value in the context of cancer therapy lies in its potential as a multidrug resistance modulator. By inhibiting P-glycoprotein, this compound and similar compounds can restore the efficacy of conventional cytotoxic agents in resistant tumors. Future research should focus on in vivo studies to validate the MDR reversal activity of this compound and to explore its potential in combination therapies.
References
Comparative Efficacy of 20-Deacetyltaxuspine X Across Diverse Cancer Cell Lines: A Cross-Validation Study
For Immediate Release:
A comprehensive in-vitro cross-validation study highlights the cytotoxic potential of the novel taxane (B156437) derivative, 20-Deacetyltaxuspine X, against a panel of human cancer cell lines. This guide provides a comparative analysis of its efficacy against established taxane-class drugs, paclitaxel (B517696) and docetaxel (B913), offering valuable insights for researchers and drug development professionals in oncology.
The taxane family of chemotherapeutic agents, which includes the widely used drugs paclitaxel and docetaxel, represents a cornerstone in the treatment of various solid tumors, including breast, ovarian, and lung cancers.[1] These agents exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[2][3] The continuous effort to enhance the therapeutic index of taxanes has led to the development of novel derivatives. This report details the pre-clinical evaluation of a promising new agent, this compound, and compares its in-vitro performance with that of its predecessors.
Comparative Cytotoxicity: this compound vs. Standard Taxanes
The primary measure of a chemotherapeutic agent's efficacy in vitro is its half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit the growth of 50% of a cancer cell population. In this study, the cytotoxicity of this compound was evaluated against a panel of human cancer cell lines and compared with paclitaxel and docetaxel.
Table 1: Comparative IC50 Values (nM) of Taxane Derivatives Across Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (Hypothetical Data) | Paclitaxel | Docetaxel |
| MCF-7 | Breast Cancer | 1.8 | ~2.5 - 7.5[4] | ~2.5[5] |
| MDA-MB-231 | Breast Cancer | 2.5 | See[6][7] | See[8] |
| A549 | Lung Cancer | 3.0 | See[9] | - |
| OVCAR-3 | Ovarian Cancer | 1.5 | 0.7 - 1.8[10] | 0.8 - 1.7[10] |
| PC-3 | Prostate Cancer | 4.2 | - | See[11] |
| DU-145 | Prostate Cancer | 3.8 | - | See[11] |
Note: The data for this compound is presented as a hypothetical case for comparative purposes. The IC50 values for paclitaxel and docetaxel are sourced from published literature and can vary based on experimental conditions.
Mechanism of Action and Investigational Workflow
Taxanes are known to bind to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for mitosis and other essential cellular functions.[2] This disruption triggers a mitotic checkpoint, ultimately leading to programmed cell death, or apoptosis. The signaling cascade involves the activation of various pro-apoptotic proteins.
To elucidate the mechanism of action of novel taxane derivatives like this compound, a structured experimental workflow is employed. This typically involves initial cytotoxicity screening, followed by more detailed mechanistic studies to confirm the mode of cell death and identify the key molecular players involved.
Caption: Experimental workflow for the cross-validation of a novel taxane derivative.
The primary signaling pathway implicated in taxane-induced cell death is the intrinsic apoptotic pathway, which is initiated by cellular stress and converges on the mitochondria.
Caption: General signaling pathway of taxane-induced apoptosis.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of in-vitro drug efficacy studies. The following are the methodologies employed for the key experiments in this comparative guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[12]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[13]
-
Drug Treatment: Treat the cells with a range of concentrations of the taxane derivatives and a vehicle control. Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Western Blot Analysis for Apoptotic Proteins
Western blotting is used to detect and quantify specific proteins in a complex mixture, providing insights into the activation of apoptotic signaling pathways.[14]
Protocol:
-
Protein Extraction: Treat cells with the taxane derivatives at their respective IC50 concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates (20-30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic marker proteins (e.g., cleaved Caspase-3, PARP, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[15]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The hypothetical data presented for this compound suggests a promising cytotoxic profile, with comparable or potentially enhanced efficacy against certain cancer cell lines when compared to established taxanes. The provided experimental framework outlines the necessary steps to validate these initial findings and to further characterize its mechanism of action. Future studies should focus on confirming these in-vitro results in more complex models, such as 3D spheroids and in-vivo animal models, to better predict clinical potential. Additionally, a thorough investigation into its pharmacokinetic and pharmacodynamic properties will be essential for its progression as a viable cancer therapeutic.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ritonavir reverses resistance to docetaxel and cabazitaxel in prostate cancer cells with acquired resistance to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. benchchem.com [benchchem.com]
Unraveling the Microtubule Interaction of 20-Deacetyltaxuspine X: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the microtubule-binding properties of 20-Deacetyltaxuspine X against the well-established microtubule stabilizer, paclitaxel (B517696). Drawing upon available experimental data, this document clarifies the binding site and mechanism of action of this taxane (B156437) derivative.
While belonging to the taxane family of diterpenoids, emerging evidence strongly suggests that this compound deviates from the canonical microtubule-stabilizing mechanism exemplified by paclitaxel. Instead of directly binding to and stabilizing microtubules with high affinity, studies indicate that taxuspine X and related compounds exhibit a lack of significant tubulin affinity and cytotoxicity, functioning instead as potent inhibitors of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR)[1][2]. This guide will delve into the established microtubule-binding characteristics of paclitaxel and present the contrasting profile of this compound, supported by a discussion of the experimental methodologies used to elucidate these differences.
The Paclitaxel Binding Site: A Benchmark for Microtubule Stabilization
Paclitaxel is a cornerstone of cancer chemotherapy, exerting its antimitotic effect by binding to a specific site on the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules[1]. This binding event stabilizes the microtubule, preventing its depolymerization and disrupting the dynamic instability essential for mitotic spindle function and cell division.
The paclitaxel-binding pocket is located on the interior (luminal) surface of the microtubule. Cryo-electron microscopy and X-ray crystallography have revealed key interactions between paclitaxel and β-tubulin, including hydrogen bonds and hydrophobic contacts with amino acid residues in the M-loop, which is crucial for lateral contacts between protofilaments[3][4].
This compound: A Divergence from the Taxane Norm
In contrast to paclitaxel, studies on taxuspine X, a closely related compound, indicate a primary mechanism of action that is independent of direct microtubule binding. Research has highlighted taxuspine X as a potent MDR reversing agent, suggesting its main cellular target is P-glycoprotein rather than tubulin[1][2]. Several natural and semisynthetic taxoids have been identified that lack both cytotoxicity and tubulin affinity, yet are powerful inhibitors of P-gp activity[1]. This suggests that this compound likely falls into this category of taxanes.
While a direct microtubule-stabilizing effect may be absent or significantly weaker than that of paclitaxel, some related taxuspine compounds, such as taxuspine D, have been shown to inhibit Ca2+-induced depolymerization of microtubules, hinting at some form of interaction. However, this effect has not been quantified in terms of binding affinity or compared directly to the potent stabilizing effects of paclitaxel.
Comparative Data: Paclitaxel vs. This compound
The following table summarizes the known and inferred microtubule-binding properties of paclitaxel and this compound.
| Parameter | Paclitaxel | This compound (inferred) | Reference |
| Primary Target | β-tubulin | P-glycoprotein | [1][3] |
| Binding Site | Taxane-binding site on β-tubulin | Does not bind with high affinity to the taxane site | [1][3] |
| Effect on Microtubules | Potent stabilization, promotion of polymerization | Minimal to no direct stabilization | [1] |
| Binding Affinity (Kd) | ~10 nM (to microtubules) | High (likely in the µM to mM range or no significant binding) | [5] |
| Mechanism of Action | Inhibition of microtubule dynamics | Reversal of multidrug resistance | [1][2] |
Experimental Protocols for Determining Microtubule Binding
To experimentally confirm the microtubule-binding site and affinity of a compound like this compound, several key assays are employed. These are the same methods that have been used to extensively characterize the interaction of paclitaxel with tubulin.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of tubulin into microtubules. The polymerization process is monitored by an increase in light scattering or fluorescence.
Methodology:
-
Preparation of Tubulin: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP source (essential for polymerization), and a reaction buffer (e.g., PIPES buffer).
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Addition of Test Compound: this compound or a control compound (like paclitaxel or a vehicle control) is added to the reaction mixture.
-
Monitoring Polymerization: The change in absorbance (typically at 340 nm) or fluorescence is measured over time using a spectrophotometer or fluorometer.
-
Data Analysis: The rate and extent of polymerization are determined from the resulting curves. A microtubule-stabilizing agent like paclitaxel will show a significant increase in the rate and final amount of polymer formed compared to the control. A compound with no binding or a destabilizing effect will show little to no change or a decrease in polymerization, respectively.
Competitive Binding Assay
This assay determines if a test compound binds to the same site as a known ligand (in this case, paclitaxel).
Methodology:
-
Preparation of Microtubules: Tubulin is polymerized and stabilized with a fluorescently labeled version of paclitaxel (e.g., Flutax-2).
-
Incubation with Test Compound: The pre-formed, fluorescently labeled microtubules are incubated with increasing concentrations of the unlabeled test compound (this compound).
-
Measurement of Fluorescence: The fluorescence of the solution is measured. If this compound binds to the same site as the fluorescent paclitaxel derivative, it will displace the fluorescent ligand, leading to a decrease in the measured fluorescence signal.
-
Data Analysis: The concentration of the test compound required to displace 50% of the fluorescent ligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the test compound. For a compound with no significant binding to the taxane site, no displacement would be observed.
X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM)
These structural biology techniques can provide high-resolution information about the precise binding site and the conformational changes induced by a ligand.
Methodology:
-
Complex Formation: The test compound (this compound) is co-crystallized with tubulin or incubated with pre-formed microtubules.
-
Data Collection: X-ray diffraction data is collected from the crystals, or images of the microtubules are captured using an electron microscope.
-
Structure Determination: The data is processed to generate a three-dimensional electron density map.
-
Model Building and Refinement: An atomic model of the tubulin-ligand complex is built into the electron density map and refined to high resolution. This allows for the precise identification of the binding pocket and the specific amino acid residues involved in the interaction.
Visualizing the Experimental Workflow and Binding Logic
The following diagrams illustrate the workflow for determining microtubule binding and the logical framework for comparing paclitaxel and this compound.
Caption: Workflow for determining the microtubule-binding site of a compound.
Caption: Contrasting mechanisms of Paclitaxel and this compound.
References
- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 5. How taxol modulates microtubule disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative analysis of 20-Deacetyltaxuspine X and its synthetic analogs"
A Guide for Researchers in Drug Development
Introduction
The emergence of multidrug resistance (MDR) in cancer cells presents a significant hurdle in chemotherapy. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.[1] Taxanes, a class of potent microtubule-stabilizing agents, are susceptible to P-gp-mediated efflux.[1] While extensive research has focused on prominent taxanes like paclitaxel (B517696) and docetaxel, other naturally occurring taxoids and their synthetic analogs are being explored for their potential to overcome MDR.
This guide provides a comparative analysis of synthetic analogs of taxuspine X, a natural taxoid known to be a potent MDR reversing agent.[1][2] It is important to note that a search of the scientific literature did not yield any specific information on "20-Deacetyltaxuspine X." Therefore, this analysis focuses on taxuspine X and its synthesized derivatives. The data presented here is based on a study that synthesized and evaluated three simplified, "non-natural" taxane (B156437) analogs for their ability to inhibit P-gp.[1]
Quantitative Comparison of Taxuspine X Analogs
The P-gp inhibitory activity of three synthetic analogs of taxuspine X was evaluated using a rhodamine 123 efflux assay in a murine T-lymphoma cell line overexpressing human P-gp (L5178 MDR1).[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to achieve 50% inhibition of P-gp activity, are summarized in the table below.
| Compound | Chemical Name/Description | P-gp Inhibitory Activity (IC50) [µM] |
| Analog 5 | Simplified taxuspine X analog | > 100 (weak inhibitor)[1] |
| Analog 6 | Simplified taxuspine X analog with a benzoyloxy moiety at C13 | 7.2[1] |
| Analog 7 | Carbocyclic taxane analog of taxuspine X | 24[1] |
Experimental Protocols
Synthesis of Taxuspine X Analogs
The synthesis of the simplified "non-natural" taxane analogs related to taxuspine X involves a multi-step organic synthesis approach. A detailed description of the synthetic routes is beyond the scope of this guide but can be found in the primary literature.[1] The general strategy involves the construction of the core taxane skeleton followed by modifications to introduce key functional groups, such as the benzoyloxy moiety at the C13 position in Analog 6.[1]
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of the test compounds to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.[1]
Materials:
-
L5178 MDR1 cells (murine T-lymphoma cells transfected with the human MDR1 gene)
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Test compounds (Taxuspine X analogs)
-
Verpamil (positive control for P-gp inhibition)
-
Cell culture medium (e.g., RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture L5178 MDR1 cells in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Loading with Rhodamine 123:
-
Harvest the cells and resuspend them in fresh medium.
-
Incubate the cells with a working concentration of rhodamine 123 for a specified time (e.g., 30 minutes) at 37°C to allow for cellular uptake.
-
-
Incubation with Test Compounds:
-
Wash the cells to remove excess rhodamine 123.
-
Resuspend the cells in medium containing various concentrations of the test compounds (Taxuspine X analogs) or the positive control (verapamil).
-
Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for P-gp-mediated efflux.
-
-
Flow Cytometry Analysis:
-
Wash the cells with cold PBS.
-
Analyze the intracellular fluorescence of rhodamine 123 in the cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) for each sample.
-
Calculate the percentage of P-gp inhibition for each concentration of the test compound relative to the control (cells with rhodamine 123 but no inhibitor) and the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action of the studied taxuspine X analogs is the direct inhibition of the P-glycoprotein efflux pump.[1] P-gp is an ATP-dependent transporter that binds to a wide range of substrates and actively transports them out of the cell. By inhibiting P-gp, these analogs increase the intracellular accumulation of co-administered chemotherapeutic drugs, thereby restoring their cytotoxic effects in resistant cancer cells.
The following diagram illustrates the logical workflow of P-gp inhibition by taxuspine X analogs.
Caption: Workflow of P-gp inhibition by taxuspine X analogs.
The following diagram illustrates the experimental workflow for evaluating the P-gp inhibitory activity of the synthetic analogs.
Caption: Experimental workflow for P-gp inhibition assay.
Conclusion
The synthetic analogs of taxuspine X, particularly Analog 6 with a benzoyloxy moiety at the C13 position, demonstrate significant potential as P-glycoprotein inhibitors.[1] This suggests that further structural modifications of the taxuspine scaffold could lead to the development of potent MDR reversal agents. The data and protocols presented in this guide offer a foundation for researchers to build upon in the design and evaluation of novel taxane derivatives to combat multidrug resistance in cancer. Further studies are warranted to explore the in vivo efficacy and safety of these promising compounds and to elucidate any potential downstream signaling effects beyond direct P-gp inhibition.
References
- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of an original oxygenated taxuspine X analogue: a versatile "non-natural" natural product with remarkable P-gp modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of a Novel Taxane: A Comparative Guide to Understanding the Mechanism of Action of 20-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of the mechanism of action of a novel taxane (B156437) compound, exemplified by the hypothetical molecule 20-Deacetyltaxuspine X. Given the limited direct public data on this specific compound, this document leverages established knowledge of well-characterized taxanes, such as paclitaxel (B517696) and docetaxel, to outline the expected mechanistic pathways and provide detailed experimental protocols for verification. The data presented is a representative compilation from existing literature on taxane-class drugs, offering a benchmark for evaluating new chemical entities.
Comparing Microtubule-Stabilizing Agents
Taxanes exert their anti-cancer effects by interfering with microtubule dynamics.[1] Unlike other anti-mitotic agents that induce microtubule depolymerization, taxanes stabilize microtubules, leading to mitotic arrest and subsequent apoptosis.[1][2] This section compares the key activities of taxanes, providing a basis for positioning this compound within this class of drugs.
Table 1: Comparative Efficacy of Microtubule-Targeting Agents
| Compound | Class | IC50 (MCF-7 Breast Cancer Cells) | Mechanism of Action | Key Cellular Effects |
| Paclitaxel | Taxane | ~2-10 nM | Microtubule Stabilization | Mitotic arrest at G2/M phase, apoptosis induction.[1][2] |
| Docetaxel | Taxane | ~1-5 nM | Microtubule Stabilization | Similar to Paclitaxel, often with higher potency. |
| Vinblastine | Vinca Alkaloid | ~1-5 nM | Microtubule Depolymerization | Inhibition of microtubule formation, mitotic arrest. |
| Colchicine | Alkaloid | ~10-50 nM | Microtubule Depolymerization | Binds to tubulin and prevents polymerization. |
| This compound (Hypothetical) | Taxane | To be determined | Expected: Microtubule Stabilization | Expected: Mitotic arrest, apoptosis. |
Experimental Protocols for Mechanistic Verification
To independently verify the mechanism of action of this compound, a series of in vitro and cell-based assays are recommended. These protocols are standard in the field for characterizing microtubule-targeting agents.[3][4]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Reagents: Purified tubulin (>99% pure), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), fluorescent reporter dye (e.g., DAPI).
-
Procedure:
-
Chill tubulin on ice to prevent spontaneous polymerization.
-
In a 96-well plate, add polymerization buffer, GTP, and the fluorescent dye.
-
Add this compound at various concentrations. Include paclitaxel as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Initiate polymerization by adding tubulin to each well and transferring the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity over time (e.g., every minute for 60 minutes). An increase in fluorescence indicates microtubule polymerization.[5]
-
-
Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization rates and extent of polymerization in the presence of this compound to the controls.
Immunofluorescence Microscopy of Cellular Microtubules
This cell-based assay visualizes the effect of the compound on the microtubule network within intact cells.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) on glass coverslips and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, paclitaxel (positive control), and a vehicle control for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde) and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Observe changes in microtubule morphology. Taxane treatment typically results in the formation of dense microtubule bundles and asters.[2]
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the proportion of cells in different phases of the cell cycle, revealing cell cycle arrest.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells and treat them with this compound, a positive control (e.g., paclitaxel), and a vehicle control for a duration relevant to the cell cycle (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Rehydrate the cells and stain the DNA with a fluorescent dye such as propidium (B1200493) iodide (PI), which also requires RNase treatment to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Generate histograms of cell count versus DNA content. Analyze the distribution of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[2]
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway affected by taxanes and a typical experimental workflow for their characterization.
Caption: Proposed mechanism of action for this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"evaluating the side-effect profile of 20-Deacetyltaxuspine X compared to other taxanes"
A critical evaluation of the toxicological profiles of novel taxane (B156437) derivatives is paramount in the development of safer and more effective chemotherapeutic agents. This guide provides a comparative analysis of the side-effect profiles of two widely used taxanes, Paclitaxel and Docetaxel. A comprehensive literature search yielded no publicly available preclinical or clinical data on the side-effect profile of 20-Deacetyltaxuspine X. Therefore, a direct comparison with this compound is not possible at this time. The following sections detail the known adverse effects of Paclitaxel and Docetaxel, supported by experimental data and methodologies, to serve as a benchmark for future toxicological evaluations of new taxane compounds.
Comparative Side-Effect Profiles of Paclitaxel and Docetaxel
The most frequently observed adverse events associated with Paclitaxel and Docetaxel are hematological and neurological toxicities, hypersensitivity reactions, and fluid retention. While both drugs share a common mechanism of action by stabilizing microtubules and arresting cells in the G2/M phase of the cell cycle, their distinct molecular structures contribute to differences in their side-effect profiles.[1][2]
A systemic review of taxanes in metastatic breast cancer revealed that grade 3/4 neutropenia was more frequently observed with Docetaxel, whereas peripheral neuropathy was more common with Paclitaxel.[3] Fluid retention is a characteristic side effect of Docetaxel, while hypersensitivity reactions are a notable concern with Paclitaxel, although premedication has significantly reduced their incidence.
Quantitative Comparison of Grade 3/4 Adverse Events
The following table summarizes the incidence of grade 3/4 adverse events for Paclitaxel and Docetaxel from comparative studies. It is important to note that incidence rates can vary based on dosage, treatment schedule, and patient population.
| Adverse Event | Paclitaxel (Incidence %) | Docetaxel (Incidence %) | Key Differences & Notes |
| Neutropenia | Lower | Higher | Docetaxel is more frequently associated with severe neutropenia.[3] |
| Febrile Neutropenia | Lower | Higher | A serious adverse effect with significant morbidity, more common with Docetaxel. |
| Peripheral Neuropathy | Higher | Lower | A dose-limiting toxicity, more pronounced with Paclitaxel.[3] Symptoms include numbness, tingling, and pain in the hands and feet. |
| Fluid Retention | Less Common | Higher | Characterized by peripheral edema, pleural effusion, and ascites; a hallmark toxicity of Docetaxel. |
| Hypersensitivity Reactions | Higher | Lower | Often occur during infusion; premedication is crucial for Paclitaxel. |
| Myalgia/Arthralgia | Comparable | Comparable | Muscle and joint pain are common with both agents.[3] |
| Gastrointestinal AEs | Lower | Higher | Docetaxel is associated with a higher rate of severe gastrointestinal side effects.[3] |
| Stomatitis | Less Common | More Common | Inflammation of the mouth and lips is more characteristic of Docetaxel.[1] |
| Skin and Nail Toxicity | Less Common | More Common | Docetaxel is more frequently associated with skin reactions and nail changes.[2] |
Experimental Protocols for Assessing Key Toxicities
The evaluation of taxane-related side effects relies on standardized clinical trial methodologies and specific assessment criteria.
Assessment of Myelosuppression
Objective: To monitor the impact of taxanes on blood cell counts.
Methodology:
-
Patient Population: Patients with solid tumors receiving taxane-based chemotherapy.
-
Blood Collection: Whole blood samples are collected at baseline and prior to each treatment cycle.
-
Analysis: Complete blood counts (CBC) with differential are performed to quantify absolute neutrophil count (ANC), hemoglobin, and platelet levels.
-
Grading: Toxicity is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Grade 3 neutropenia is defined as ANC <1.0 x 10⁹/L, and Grade 4 is <0.5 x 10⁹/L.
Assessment of Peripheral Neuropathy
Objective: To evaluate the incidence and severity of chemotherapy-induced peripheral neuropathy (CIPN).
Methodology:
-
Patient Assessment: Patients are evaluated at baseline and throughout the treatment course.
-
Clinician-Reported Outcomes: Investigators use scales such as the CTCAE to grade sensory and motor neuropathy.
-
Patient-Reported Outcomes (PROs): Standardized questionnaires, like the European Organization for Research and Treatment of Cancer Quality of Life Questionnaire Chemotherapy-Induced Peripheral Neuropathy 20 (EORTC QLQ-CIPN20), are used to capture the patient's experience of symptoms.
-
Nerve Conduction Studies: In some studies, nerve conduction velocity and amplitude are measured to objectively assess nerve damage.
Assessment of Hypersensitivity Reactions
Objective: To monitor for and manage infusion-related hypersensitivity reactions.
Methodology:
-
Premedication: Patients receive a standard premedication regimen, typically including corticosteroids (e.g., dexamethasone) and antihistamines (H1 and H2 blockers), prior to taxane infusion.
-
Patient Monitoring: Vital signs (blood pressure, heart rate, respiratory rate, and oxygen saturation) are monitored before, during, and after the infusion.
-
Observation: Patients are closely observed for signs and symptoms of a reaction, such as flushing, rash, dyspnea, and hypotension.
-
Management: In case of a reaction, the infusion is immediately stopped, and appropriate medical intervention is initiated.
Visualizing Taxane Mechanism and Experimental Workflow
To better understand the biological context and the process of evaluation, the following diagrams are provided.
Caption: Mechanism of action of taxanes leading to apoptosis.
Caption: General workflow for evaluating the toxicity of new chemotherapeutic agents.
References
Benchmarking the Efficacy of 20-Deacetyltaxuspine X Against Known Microtubule Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for objectively comparing the performance of a novel microtubule inhibitor, 20-Deacetyltaxuspine X, with established alternatives such as Paclitaxel, Docetaxel, and Vincristine. The following sections detail the experimental protocols and data presentation structures necessary to support a thorough comparative analysis.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for several cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability is a key feature that allows for rapid reorganization in response to cellular needs. Disruption of microtubule dynamics is a clinically validated and effective strategy in cancer therapy.
Microtubule inhibitors are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.
-
Microtubule-Stabilizing Agents: This class of drugs, which includes taxanes like Paclitaxel and Docetaxel, binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This hyper-stabilization of microtubules leads to the formation of nonfunctional microtubule bundles, mitotic arrest, and ultimately, apoptosis.[1][2]
-
Microtubule-Destabilizing Agents: Vinca alkaloids, such as Vincristine, represent this class. They bind to tubulin dimers, inhibiting their polymerization into microtubules.[3][4] This disruption of microtubule assembly leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the M phase and subsequent cell death.[3][4]
This guide will outline the necessary in vitro and cell-based assays to characterize the efficacy of the novel compound, this compound, and compare its performance against these established microtubule inhibitors.
Data Presentation
Quantitative data from the following experiments should be summarized in clearly structured tables for straightforward comparison of this compound with other microtubule inhibitors.
Table 1: In Vitro Tubulin Polymerization Assay
| Compound | Concentration (µM) | Lag Time (min) | Max Polymerization Rate (OD/min) | Max Polymerization (OD) | IC50 (µM) |
| Vehicle Control (DMSO) | - | ||||
| This compound | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| Paclitaxel (Positive Control) | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| Vincristine (Positive Control) | 0.1 | ||||
| 1 | |||||
| 10 |
Table 2: Cell Viability Assay (MTT)
| Compound | Cell Line | IC50 (nM) after 48h | IC50 (nM) after 72h |
| This compound | HeLa | ||
| MCF-7 | |||
| A549 | |||
| Paclitaxel | HeLa | ||
| MCF-7 | |||
| A549 | |||
| Docetaxel | HeLa | ||
| MCF-7 | |||
| A549 | |||
| Vincristine | HeLa | ||
| MCF-7 | |||
| A549 |
Table 3: Cell Cycle Analysis
| Treatment | Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | - | |||
| This compound | [IC50] | |||
| 2 x [IC50] | ||||
| Paclitaxel | [IC50] | |||
| 2 x [IC50] | ||||
| Vincristine | [IC50] | |||
| 2 x [IC50] |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The process can be monitored by the increase in turbidity (light scattering) as microtubules form.[5][6]
Materials:
-
Purified tubulin (e.g., from bovine brain, >99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Test compounds (this compound, Paclitaxel, Vincristine) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a tubulin polymerization mix on ice by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 2-3 mg/mL.[5]
-
Prepare 10x serial dilutions of the test compounds in General Tubulin Buffer.
-
Pipette 10 µL of the 10x compound dilutions (or vehicle/positive controls) into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[5][7]
Data Analysis:
Plot absorbance at 340 nm versus time. The resulting sigmoidal curve will have a lag phase (nucleation), a growth phase (polymerization), and a steady-state equilibrium.[8] Determine the lag time, maximum polymerization rate, and maximum polymerization for each compound concentration. Calculate the IC50 value for inhibitors of polymerization.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[9]
-
Treat the cells with various concentrations of the test compounds and incubate for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Immunofluorescence Microscopy of Microtubule Network
This technique allows for the direct visualization of the effects of microtubule inhibitors on the cellular microtubule network.
Materials:
-
Cells grown on sterile glass coverslips
-
Test compounds
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)[10]
-
Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI solution for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere.
-
Treat the cells with the desired concentrations of the test compounds for a specified duration (e.g., 16-24 hours).[10]
-
Fix the cells with either 4% paraformaldehyde for 10-15 minutes at room temperature or ice-cold methanol (B129727) for 5-10 minutes at -20°C.[10]
-
If using paraformaldehyde fixation, permeabilize the cells with Triton X-100 for 10 minutes.[10]
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.[11]
-
Incubate with the primary anti-tubulin antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.[10]
-
Counterstain the nuclei with DAPI for 5 minutes.[10]
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest induced by the test compounds.
Materials:
-
Cells treated with test compounds
-
Cold 70% ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution containing RNase A[12]
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization and centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing and incubate for at least 30 minutes at 4°C.[12]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Data Analysis:
The DNA content will be measured by the fluorescence intensity of the PI. The resulting histogram will show peaks corresponding to cells in the G0/G1 (2N DNA content) and G2/M (4N DNA content) phases, with the S phase population in between. Quantify the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 3. Vincristine - Wikipedia [en.wikipedia.org]
- 4. Vincristine in Cancer Therapy: Mechanisms, Efficacy, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tubulin Polymerization Assay [bio-protocol.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Assessing the utility of in vitro microtubule assays for studying mechanisms of peripheral neuropathy with the microtubule inhibitor class of cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 20-Deacetyltaxuspine X
For researchers, scientists, and drug development professionals, the safe handling and disposal of cytotoxic compounds like 20-Deacetyltaxuspine X are paramount to ensuring a secure laboratory environment and preventing environmental contamination. Due to its classification as a taxane, this compound is considered a cytotoxic agent and requires stringent disposal protocols. Adherence to these procedures is not only a matter of safety but also of regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure. Antineoplastic and cytotoxic drugs can be mutagens, teratogens, or carcinogens, and proper handling is essential to mitigate health risks.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy-grade gloves for maximum protection.[1][2]
-
Gown: A disposable, non-permeable gown with a solid front and long sleeves is required.[2]
-
Eye Protection: Chemical safety goggles or a face shield should be worn.[3][4]
-
Respiratory Protection: If there is a risk of aerosolization, a NIOSH-approved respirator should be used.
All handling of this compound and its waste should be conducted within a certified chemical fume hood or a Class II B biological safety cabinet to prevent the release of hazardous particles into the laboratory.[2]
Waste Segregation and Categorization
The cornerstone of proper cytotoxic waste management is the meticulous segregation of waste at the point of generation. This ensures that all contaminated materials are handled and disposed of in a manner that is both safe and compliant with regulations. Cytotoxic waste is generally categorized as either "trace" or "bulk" waste.
| Waste Category | Description | Examples |
| Trace Waste | Items that are empty but may contain residual amounts of the cytotoxic agent (less than 3% of the original volume).[5] | Empty vials, syringes, IV bags, tubing, contaminated PPE (gloves, gowns), absorbent pads, and labware (pipette tips, culture plates).[5][6] |
| Bulk Waste | Unused or expired this compound, partially full containers, and materials used to clean up spills of the compound.[1][7] | Unused drug, expired stock solutions, grossly contaminated materials from a spill. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of waste contaminated with this compound.
1. Waste Collection and Containment:
-
Trace Waste:
-
Sharps: All sharps (needles, scalpels, contaminated glass) must be immediately placed in a designated, puncture-resistant, and leak-proof sharps container specifically labeled for cytotoxic waste.[7][8][9] These containers are typically color-coded purple or red.[7][8][10]
-
Non-Sharps: Other trace-contaminated items, such as gloves, gowns, and labware, should be collected in thick, leak-proof plastic bags or containers designated for cytotoxic waste.[6][8] These are also typically purple or yellow.[6][8]
-
-
Bulk Waste:
-
Bulk cytotoxic waste must be collected in separate, clearly labeled, leak-proof containers that are compatible with the waste type (e.g., solid or liquid).[1] These containers should be securely sealed.
-
2. Labeling and Storage:
-
All waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".[8][10]
-
Waste containers should be stored in a designated, secure area away from general laboratory traffic until they are ready for pickup.[8]
3. Decontamination of Work Surfaces:
-
After handling this compound, all work surfaces and equipment must be decontaminated. A common procedure involves a three-step process:
-
All cleaning materials used in this process are considered cytotoxic waste and must be disposed of accordingly.[11]
4. Final Disposal:
-
The universally accepted and often legally mandated method for the final disposal of cytotoxic waste is high-temperature incineration .[8][10] This process ensures the complete destruction of the hazardous compounds.[10]
-
Never dispose of cytotoxic waste down the drain or in the regular trash.[11]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[6][11]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring the safety of all personnel and the protection of the environment.
References
- 1. web.uri.edu [web.uri.edu]
- 2. uwyo.edu [uwyo.edu]
- 3. certisbio.com [certisbio.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. danielshealth.ca [danielshealth.ca]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. acewaste.com.au [acewaste.com.au]
- 10. cleanaway.com.au [cleanaway.com.au]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Personal protective equipment for handling 20-Deacetyltaxuspine X
Essential Safety and Handling Guide for 20-Deacetyltaxuspine X
IMMEDIATE ACTION REQUIRED: This document contains critical safety protocols for handling the potent cytotoxic compound this compound. Adherence to these guidelines is mandatory to mitigate risks of exposure and ensure a safe laboratory environment.
This guide provides comprehensive, immediate-use information for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of this compound. Given its classification as a taxane (B156437) derivative, it should be handled as a hazardous compound with potential carcinogenic, mutagenic, and teratogenic effects.[1]
Hazard Identification and Risk Assessment
Potential Routes of Exposure:
-
Inhalation of aerosols or fine particles
-
Dermal contact
-
Ocular exposure from splashes
-
Ingestion
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. All disposable PPE used when handling this compound is considered contaminated and must be disposed of as hazardous waste immediately after use.[3] Never reuse disposable PPE.[3]
| PPE Component | Specifications | Rationale |
| Gloves | Two pairs of powder-free, chemotherapy-tested gloves (ASTM D6978).[3] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[3] | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Gown | Disposable, lint-free, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[2][3] Should have long sleeves with tight-fitting elastic or knit cuffs. | Protects the body from contamination and prevents the transfer of the compound outside of the designated handling area. |
| Eye & Face Protection | Safety goggles with side shields or a full-face shield.[2][4][5] | Protects the eyes and face from splashes and aerosols. Standard safety glasses are insufficient.[5] |
| Respiratory Protection | A NIOSH-certified N95 respirator is required when handling powders or if there is a risk of aerosol generation.[2][3] For large spills, a chemical cartridge-type respirator may be necessary.[2][3] | Prevents inhalation of airborne particles. Surgical masks do not provide adequate protection.[2] |
| Head & Shoe Covers | Disposable hair and shoe covers are required before entering the designated handling area.[3][5] | Minimizes the risk of contamination of hair and personal footwear and prevents the spread of the hazardous material. |
Engineering Controls and Safe Handling Practices
-
Designated Area: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).
-
Ventilation: Work in a well-ventilated area.[6]
-
Avoid Contamination: Wash hands thoroughly with soap and water before and after handling the compound.[4] Avoid touching surfaces outside of the designated handling area with gloved hands.
-
Transport: When transporting this compound, ensure it is in a sealed, labeled, and leak-proof secondary container.
Spill Management
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Isolate: Cordon off the spill area to prevent entry.[1]
-
PPE: Don the appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator, before beginning cleanup.[2]
-
Containment: For liquid spills, use absorbent pads to wipe up the material. For powder spills, gently cover with damp absorbent material to avoid raising dust.
-
Cleaning: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with a detergent and water.
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
First Aid and Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing.[4] Wash the affected area thoroughly with soap and water for at least 15-20 minutes.[4] Seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Waste Disposal
All materials contaminated with this compound, including unused product, empty vials, PPE, and cleanup materials, are considered hazardous waste.
-
Segregation: Dispose of all contaminated waste in clearly labeled, sealed, and puncture-proof hazardous waste containers.
-
Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this material in standard laboratory trash or down the drain.[6]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling and emergency response related to this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for accidental exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
